2-(4-Fluorophenyl)ethanimidamide hydrochloride
Description
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Properties
IUPAC Name |
2-(4-fluorophenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOGGGJTYUPBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589414 | |
| Record name | (4-Fluorophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6437-40-7 | |
| Record name | (4-Fluorophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Fluorophenyl)ethanimidamide hydrochloride chemical properties
Title: Technical Monograph: 2-(4-Fluorophenyl)ethanimidamide Hydrochloride Subtitle: Physicochemical Profiling, Synthetic Pathways, and Medicinal Chemistry Applications
Executive Summary
2-(4-Fluorophenyl)ethanimidamide hydrochloride (CAS: 6437-40-7) is a specialized amidine building block employed in the synthesis of bioactive heterocycles and the development of serine protease inhibitors. Structurally comprising a 4-fluorophenyl moiety linked to an acetamidine group, this compound serves as a critical bioisostere for guanidine functionalities in drug design. Its utility is driven by the unique electronic modulation provided by the fluorine atom—enhancing metabolic stability and lipophilicity—while the amidine group functions as a high-affinity anchor in enzyme active sites. This guide details its properties, synthesis via the Pinner reaction, and applications in pharmaceutical development.
Chemical Identity & Physicochemical Profile
This compound exists as a hydrochloride salt, ensuring stability and water solubility compared to its hygroscopic and unstable free base form.
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-(4-Fluorophenyl)ethanimidamide hydrochloride |
| Common Synonyms | 4-Fluorophenylacetamidine HCl; 4-Fluorobenzylamidine HCl |
| CAS Number | 6437-40-7 |
| Molecular Formula | C₈H₉FN₂[1][2][3][4][5] · HCl |
| Molecular Weight | 188.63 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 160–166 °C (Typical range for acetamidine salts) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Ether |
| pKa (Predicted) | ~11.5 (Amidine group is strongly basic) |
| H-Bond Donors/Acceptors | 3 Donors / 1 Acceptor |
Synthesis & Manufacturing Methodologies
The industrial standard for synthesizing 2-(4-Fluorophenyl)ethanimidamide hydrochloride is the Pinner Reaction . This two-step sequence converts a nitrile to an amidine via an imidate ester intermediate, avoiding the use of unstable free amines.
Protocol: Pinner Synthesis from 4-Fluorophenylacetonitrile
Reagents: 4-Fluorophenylacetonitrile, Anhydrous Ethanol, HCl gas (anhydrous), Ammonia (ethanolic or gaseous).
-
Imidate Formation (Step 1):
-
Dissolve 4-fluorophenylacetonitrile in anhydrous ethanol (1:1.1 molar ratio).
-
Cool the solution to 0°C in an ice-salt bath.
-
Bubble dry HCl gas through the solution until saturation (approx. 3-4 hours). Critical: Moisture must be excluded to prevent hydrolysis to the ester.
-
Allow the mixture to stand at 4°C for 24–48 hours. The imidate ester hydrochloride precipitates.[6]
-
Precipitate is washed with anhydrous ether to remove unreacted nitrile.
-
-
Amidination (Step 2):
-
Suspend the imidate ester intermediate in anhydrous ethanol.
-
Treat with excess ethanolic ammonia (saturated solution) at 0°C.
-
Stir at room temperature for 12–24 hours. The mixture becomes clear as the imidate converts, followed by precipitation of ammonium chloride (byproduct).
-
Filter off NH₄Cl.[6] Concentrate the filtrate to crystallize the target amidine hydrochloride.[6]
-
Synthesis Workflow Diagram
Caption: The Pinner reaction pathway converts the nitrile precursor to the target amidine via an electrophilic imidate ester intermediate.
Structural Biology & Medicinal Chemistry Applications
This compound is not merely an intermediate; it is a "warhead" scaffold in medicinal chemistry.
The Fluorine Effect
The inclusion of the fluorine atom at the para-position of the phenyl ring serves two specific functions:
-
Metabolic Blocking: It blocks P450-mediated hydroxylation at the typically reactive para position, significantly extending the half-life of the drug molecule compared to the non-fluorinated benzyl analog.
-
Electronic Tuning: Fluorine is highly electronegative. Through the methylene bridge, it exerts a weak inductive withdrawal, slightly lowering the pKa of the amidine relative to a benzylamidine. This subtle shift can optimize membrane permeability without sacrificing the coulombic interaction with negatively charged active site residues (e.g., Aspartate).
Utility as a Heterocycle Synthon
Amidines are dinucleophiles. 2-(4-Fluorophenyl)ethanimidamide reacts with 1,3-dicarbonyls (like beta-keto esters) to form Pyrimidines . This reaction is foundational in creating kinase inhibitors (e.g., Aurora Kinase B inhibitors) where the pyrimidine ring acts as the ATP-binding hinge binder.
Pharmacophore Mapping
Caption: Pharmacophore decomposition showing the binding modes of the molecule within a typical protein active site.
Handling, Stability, and Safety
Stability Concerns
-
Hygroscopicity: Amidine hydrochlorides are moderately hygroscopic. Storage in a desiccator is required to prevent "caking" and hydrolysis.
-
Hydrolysis: In aqueous basic solutions, the amidine can hydrolyze to the corresponding amide (2-(4-fluorophenyl)acetamide) and ammonia. The hydrochloride salt is stable in acidic media.
Safety Protocol (SDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - respiratory irritation (H335).[4][7][8]
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory to prevent inhalation of fine dust.
-
First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[8][9] If inhaled, move to fresh air.[8][9]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3314861, 2-(4-fluorophenyl)ethanimidamide hydrochloride. Retrieved from [Link]
-
Swallow, S. (2015).[7] Fluorine in Medicinal Chemistry. Progress in Medicinal Chemistry, 54, 65-133. Retrieved from [Link]
-
Organic Syntheses. (1928). Acetamidine Hydrochloride Synthesis (Pinner Reaction Protocol adapted for analogs). Org. Synth. 8, 1. Retrieved from [Link]
Sources
- 1. PubChemLite - 2-(4-fluorophenyl)ethanimidamide hydrochloride (C8H9FN2) [pubchemlite.lcsb.uni.lu]
- 2. (1Z)-2-(4-fluorophenyl)-N'-hydroxyethanimidamide | C8H9FN2O | CID 9663732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 4. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
2-(4-Fluorophenyl)ethanimidamide hydrochloride molecular structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-(4-Fluorophenyl)ethanimidamide hydrochloride, a compound of notable interest in medicinal chemistry. The guide delves into its molecular structure, physicochemical characteristics, and synthetic pathways. Furthermore, it explores the compound's pharmacological profile, with a particular focus on its potential as a therapeutic agent. Detailed experimental protocols are provided to facilitate further research and application. This document is intended to serve as a foundational resource for professionals engaged in drug discovery and development.
Introduction
2-(4-Fluorophenyl)ethanimidamide hydrochloride is a small molecule that has attracted attention within the scientific community for its potential applications in pharmacology. The structure, characterized by a fluorinated phenyl ring attached to an ethanimidamide group, is a key determinant of its biological activity. The presence of a fluorine atom can significantly influence the molecule's metabolic stability and binding affinity to target proteins.[1] The ethanimidamide moiety, a functional group capable of participating in hydrogen bonding, further contributes to its interaction with biological systems.[1] This guide offers a detailed examination of the molecular architecture of this compound and its implications for drug design and development.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physicochemical properties of 2-(4-Fluorophenyl)ethanimidamide hydrochloride is essential for predicting its behavior in biological systems and for designing effective experimental protocols.
2.1. Chemical Identity
| Property | Value |
| Systematic Name | 2-(4-Fluorophenyl)ethanimidamide hydrochloride |
| CAS Number | 6437-40-7[2] |
| Molecular Formula | C8H10ClFN2[2] |
| Molecular Weight | 188.63 g/mol [2] |
| Monoisotopic Mass | 152.07498 Da[3] |
The core of the molecule is a para-fluorinated phenyl ring linked to an ethanimidamide group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a favorable characteristic for pharmaceutical applications.[1]
Caption: Molecular structure of 2-(4-Fluorophenyl)ethanimidamide hydrochloride.
2.2. Physicochemical Data
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value/Information | Source |
| XlogP | 1.0 | [3] |
| Topological Polar Surface Area | 59.1 Ų | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Appearance | White to off-white solid | [5] |
| Storage | Recommended storage under inert gas at 2-8°C | [5] |
Synthesis and Characterization
The synthesis of 2-(4-Fluorophenyl)ethanimidamide hydrochloride can be achieved through established organic chemistry methodologies. A plausible and common approach is the Pinner reaction.
3.1. Synthetic Workflow
The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically hydrogen chloride) to form an imino ether, which is then converted to the corresponding amidine upon treatment with ammonia.
Caption: Proposed synthesis of 2-(4-Fluorophenyl)ethanimidamide hydrochloride.
3.2. Experimental Protocol: Synthesis
Rationale: This two-step protocol is designed to first create the reactive intermediate, the Pinner salt, under anhydrous conditions to prevent hydrolysis. The subsequent ammonolysis provides the final amidine hydrochloride.
Step 1: Formation of Ethyl 2-(4-fluorophenyl)ethanimidate hydrochloride
-
Materials: 4-Fluorophenylacetonitrile, absolute ethanol, anhydrous hydrogen chloride gas, anhydrous diethyl ether.
-
Procedure: a. Dissolve 4-fluorophenylacetonitrile (1.0 eq) in absolute ethanol (1.2 eq). b. Cool the mixture to 0°C using an ice bath. c. Bubble anhydrous hydrogen chloride gas through the solution with stirring until saturation. d. Seal the reaction vessel and allow it to stand at room temperature for 12-24 hours. e. Collect the precipitated Pinner salt by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Ammonolysis to 2-(4-Fluorophenyl)ethanimidamide hydrochloride
-
Materials: Ethyl 2-(4-fluorophenyl)ethanimidate hydrochloride, saturated solution of ammonia in ethanol.
-
Procedure: a. Suspend the Pinner salt in a saturated solution of ammonia in ethanol. b. Stir the mixture in a sealed vessel at room temperature for 24-48 hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, remove the solvent under reduced pressure. e. Purify the crude product by recrystallization (e.g., from ethanol/ether).
3.3. Spectroscopic Characterization
Confirmation of the molecular structure is achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and environment of the protons. Expected signals include those for the aromatic protons, the methylene protons, and the NH/NH₂ protons.
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H, C=N, and C-F bonds should be observable.
-
Mass Spectrometry (MS): The mass-to-charge ratio of the protonated molecule ([M+H]⁺) should be detectable at approximately 153.08226 m/z.[3]
Pharmacological Profile and Potential Applications
The structural features of 2-(4-Fluorophenyl)ethanimidamide hydrochloride suggest its potential as a modulator of various biological targets. The amidine group can act as a bioisostere for a guanidinium group, which is found in the natural substrates of enzymes like nitric oxide synthases (NOS).
4.1. Mechanism of Action: A Hypothesis
Caption: Hypothetical interaction of the compound with a biological target.
While specific pharmacological data for this exact compound is not extensively available in the public domain, related structures containing the fluorophenyl moiety have been investigated for a range of activities, including as inhibitors of the dopamine transporter and as 5-HT2A receptor inverse agonists.[6][7] Furthermore, derivatives of fluorophenyl acetamide have shown potential as selective Aurora Kinase B inhibitors for cancer therapy.[8] The ethanimidamide group suggests a potential for interaction with targets that recognize arginine or similar residues.
Conclusion
2-(4-Fluorophenyl)ethanimidamide hydrochloride presents an intriguing molecular scaffold for drug discovery. Its synthesis is straightforward, and its physicochemical properties are amenable to pharmaceutical development. The presence of the fluorophenyl and ethanimidamide moieties suggests a range of potential biological activities that warrant further investigation. This technical guide provides a solid foundation for researchers to build upon in their exploration of this and related compounds for the development of novel therapeutics.
References
-
Appchem. (n.d.). 2-(4-Fluorophenyl)ethanimidamide hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-fluorophenyl)ethanimidamide hydrochloride. Retrieved from [Link]
-
PubMed Central. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]
-
PubMed. (2005). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]
-
Angene Chemical. (n.d.). 2-(4-Fluorophenoxy)acetimidamide hydrochloride. Retrieved from [Link]
-
PubMed. (2023). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
Sources
- 1. CAS 2413-54-9: 1-(4-Fluorophenyl)-2-methyl-2-propylamine h… [cymitquimica.com]
- 2. appchemical.com [appchemical.com]
- 3. PubChemLite - 2-(4-fluorophenyl)ethanimidamide hydrochloride (C8H9FN2) [pubchemlite.lcsb.uni.lu]
- 4. angenesci.com [angenesci.com]
- 5. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1332832-14-0 [chemicalbook.com]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Studies of 2-(4-Fluorophenyl)ethanimidamide hydrochloride: A Technical Guide for Target Interaction Analysis
Abstract
In the landscape of modern drug discovery, in silico molecular docking has become an indispensable tool, offering a rapid and cost-effective methodology for predicting the binding interactions between a small molecule and a protein target.[1][2][3] This technical guide provides a comprehensive, step-by-step protocol for conducting a molecular docking study on 2-(4-Fluorophenyl)ethanimidamide hydrochloride. While this specific ligand lacks an extensively documented biological target, its core ethanimidamide structure is a known pharmacophore that can interact with various enzymes. This guide will, therefore, use Human Thrombin, a well-characterized serine protease, as a representative target to illustrate a robust and scientifically rigorous docking workflow. We will cover the entire process from target selection rationale and preparation, ligand optimization, and docking execution using the widely adopted AutoDock Vina software, to the critical analysis of binding poses and interaction energies. The methodologies described herein are designed to be broadly applicable, providing researchers, scientists, and drug development professionals with the foundational knowledge to perform and interpret meaningful and reproducible docking experiments.
Introduction
The Pivotal Role of In Silico Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is primarily used to forecast the binding mode and affinity of a small molecule ligand within the active site of a target protein.[4] This predictive power allows for the rapid screening of vast virtual libraries of compounds against a protein target, prioritizing candidates for further experimental validation and significantly accelerating the early phases of drug development.[1][3] The general workflow involves preparing the three-dimensional structures of both the ligand and the receptor, defining a search space on the receptor, and using a scoring function to rank the predicted binding poses based on their calculated affinity.[5][6]
Overview of 2-(4-Fluorophenyl)ethanimidamide hydrochloride
2-(4-Fluorophenyl)ethanimidamide hydrochloride is a small organic molecule featuring a fluorophenyl group connected to an ethanimidamide moiety.[7] The core structure is an amidine, which is known to be a bioisostere for various functional groups and can participate in key hydrogen bonding interactions within protein active sites.
-
Molecular Formula: C8H9FN2 · HCl[7]
-
Structure:
(Image Source: PubChem CID 17221602)
Rationale for Target Selection: Human Thrombin (Factor IIa)
Given the lack of a specific, experimentally validated target for this compound, we have selected Human Thrombin (PDB ID: 1T4U) as a case study target. The rationale is as follows:
-
Amidine Recognition: Thrombin is a serine protease whose active site contains a key aspartate residue (Asp189) in the S1 pocket that preferentially binds and recognizes basic groups like the amidine moiety.
-
Well-Characterized System: Thrombin is a thoroughly studied protein with numerous crystal structures available in the Protein Data Bank (PDB), many of which are co-crystallized with inhibitors. This makes it an excellent system for validating a docking protocol.
Prerequisites: Essential Tools and Databases
A successful docking study relies on a suite of specialized software and access to public databases.
| Tool/Database | Purpose | Recommended Software/Resource |
| Protein Structure | To obtain the 3D coordinates of the target protein. | RCSB Protein Data Bank (PDB) |
| Ligand Structure | To obtain the 2D/3D structure of the small molecule. | PubChem[8] |
| Protein Information | To access detailed functional and sequence information. | UniProt[9][10][11][12][13] |
| Docking Engine | To perform the docking calculation. | AutoDock Vina[14][15][16] |
| Molecular Preparation | To prepare protein and ligand files (PDBQT format). | AutoDockTools (MGLTools)[14] |
| Visualization | To view and analyze molecular structures and interactions. | PyMOL[17][18][19][20] or UCSF Chimera[21] |
The Docking Workflow: A Step-by-Step Technical Protocol
This section details the core experimental procedure for docking 2-(4-Fluorophenyl)ethanimidamide hydrochloride into the active site of Human Thrombin.
Diagram of the Molecular Docking Workflow```dot
Caption: Predicted interactions between the ligand and key Thrombin residues.
Trustworthiness and Validation: The Redocking Imperative
A critical step to validate any docking protocol is redocking .
[5][22]Expertise & Trustworthiness: Before docking a novel compound, the protocol's ability to reproduce a known binding pose must be confirmed. This is achieved by taking a protein-ligand complex from the PDB, extracting the native ligand, and then docking it back into the protein using the exact same protocol. T[23]he docked pose is then compared to the original crystallographic pose. A Root Mean Square Deviation (RMSD) value of less than 2.0 Å is generally considered a successful validation, indicating that the docking parameters are reliable for that specific system. F[24][23]ailure to validate a protocol casts doubt on any subsequent results for novel compounds.
Conclusion
This guide has outlined a comprehensive and technically grounded workflow for performing an in silico molecular docking study of 2-(4-Fluorophenyl)ethanimidamide hydrochloride against Human Thrombin. By following these steps—from meticulous preparation of both receptor and ligand to the critical analysis of binding poses and the essential validation through redocking—researchers can generate meaningful hypotheses about molecular interactions. While in silico docking is a powerful predictive tool, it is crucial to remember its limitations. D[1]ocking scores are approximations of binding affinity, and the static nature of most docking protocols does not fully account for protein flexibility. T[4]herefore, the results from these studies should be viewed as guiding hypotheses that must be confirmed by subsequent experimental validation.
References
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
-
PubChem. (n.d.). 2-(4-fluorophenyl)ethanimidamide hydrochloride. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. Methods in molecular biology, 443, 365–382. [Link]
-
Galaxy Training. (2019). Protein-ligand docking. Galaxy Training Network. Retrieved February 2, 2026, from [Link]
-
Saikia, S., & Bordoloi, M. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology. [Link]
-
Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Retrieved February 2, 2026, from [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Schrödinger, LLC. (n.d.). PyMOL. PyMOL Molecular Graphics System. Retrieved February 2, 2026, from [Link]
-
UniProt Consortium. (2023). UniProt: the Universal Protein Knowledgebase in 2023. Nucleic acids research, 51(D1), D523–D531. [Link]
-
ResearchGate. (2024). How to validate the molecular docking results?. ResearchGate. Retrieved February 2, 2026, from [Link]
-
IJARIIT. (2024). A Review on In Silico molecular docking Studies. International Journal of Advance Research, Ideas and Innovations in Technology. Retrieved February 2, 2026, from [Link]
-
UniProt. (n.d.). The UniProt Consortium. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). National Library of Medicine. Retrieved February 2, 2026, from [Link]
-
PyMOL. (n.d.). Schrödinger. Retrieved February 2, 2026, from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). UniProt. Wikipedia. Retrieved February 2, 2026, from [Link]
-
Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
-
bio.tools. (n.d.). PyMOL. Retrieved February 2, 2026, from [Link]
-
Kairigo, P., et al. (2021). A Guide to In Silico Drug Design. PubMed Central. Retrieved February 2, 2026, from [Link]
-
AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. Retrieved February 2, 2026, from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). Retrieved February 2, 2026, from [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved February 2, 2026, from [Link]
-
ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved February 2, 2026, from [Link]
-
PyMOL Wiki. (n.d.). Main Page. Retrieved February 2, 2026, from [Link]
-
EMBL-EBI. (n.d.). The UniProt databases. Retrieved February 2, 2026, from [Link]
-
Soft Famous. (2025). PyMOL - Download. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (2020). Setup and Validation of a Reliable Docking Protocol... National Library of Medicine. Retrieved February 2, 2026, from [Link]
-
The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved February 2, 2026, from [Link]
-
PubMed. (2021). A Review on Molecular Docking As an Interpretative Tool... Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2021). (PDF) Molecular Docking Protocol. Retrieved February 2, 2026, from [Link]
-
YouTube. (2024). Tutorial 13: The concept of redocking explained. Retrieved February 2, 2026, from [Link]
-
SIB Swiss Institute of Bioinformatics. (n.d.). UniProtKB/Swiss-Prot. Expasy. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?. Retrieved February 2, 2026, from [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. Retrieved February 2, 2026, from [Link]
-
YouTube. (2024). How To Use Pymol? Getting Started with Molecular Visualizations. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (2008). The Universal Protein Resource (UniProt). National Library of Medicine. Retrieved February 2, 2026, from [Link]
-
Longdom Publishing. (n.d.). Drug Discovery and In Silico Techniques: A Mini-Review. Retrieved February 2, 2026, from [Link]
Sources
- 1. ijariie.com [ijariie.com]
- 2. A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2-(4-fluorophenyl)ethanimidamide hydrochloride (C8H9FN2) [pubchemlite.lcsb.uni.lu]
- 8. youtube.com [youtube.com]
- 9. uniprot.org [uniprot.org]
- 10. UniProt - Wikipedia [en.wikipedia.org]
- 11. The UniProt databases | UniProt [ebi.ac.uk]
- 12. UniProtKB/Swiss-Prot - SIB Swiss Institute of Bioinformatics [expasy.org]
- 13. The Universal Protein Resource (UniProt) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. dasher.wustl.edu [dasher.wustl.edu]
- 17. PyMOL | pymol.org [pymol.org]
- 18. bio.tools [bio.tools]
- 19. View 3D Molecular Structures | www.pymol.org [pymol.org]
- 20. pymol.en.softonic.com [pymol.en.softonic.com]
- 21. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Whitepaper: Pre-Clinical Cytotoxicity Profiling of 2-(4-Fluorophenyl)ethanimidamide HCl
Executive Summary & Chemical Context[1][2][3][4]
This technical guide outlines the rigorous preliminary cytotoxicity screening protocol for 2-(4-Fluorophenyl)ethanimidamide hydrochloride (CAS: 6437-40-7). As a substituted amidine, this compound represents a chemical class frequently utilized as bioisosteres for guanidines in serine protease inhibitors (e.g., thrombin, trypsin) or as intermediates in the synthesis of heterocycles.
Critical Chemical Considerations:
-
Basicity: The amidine functionality is highly basic (
). While the hydrochloride salt form improves solubility, high concentrations (>100 µM) in unbuffered media can shift extracellular pH, causing false-positive toxicity. -
Metabolic Stability: The para-fluorine substitution on the phenyl ring is a strategic medicinal chemistry modification designed to block metabolic degradation (specifically p-hydroxylation by cytochrome P450s), potentially increasing half-life but also altering the toxicity profile compared to the non-fluorinated parent.
This guide prioritizes a self-validating experimental design to distinguish between specific cellular toxicity and assay artifacts common to cationic amphiphilic drugs.
Mechanistic Hypothesis & Cell Line Selection
To ensure scientific integrity, the screening strategy is grounded in the likely Mechanisms of Action (MoA) for amidines.
Mechanistic Pathway (Hypothetical)
Amidines often exhibit cytotoxicity through two primary pathways:
-
Membrane Interaction: Cationic charge facilitates interaction with negatively charged phospholipid headgroups, potentially disrupting membrane integrity.
-
Protease Interference: Off-target inhibition of essential cellular serine proteases.
Figure 1: Hypothetical cytotoxicity pathways for cationic amidine derivatives.
Cell Line Panel
A dual-cell line approach is required to assess general vs. metabolic toxicity.
| Cell Line | Tissue Origin | Rationale |
| HepG2 | Liver (Hepatocellular carcinoma) | Metabolic Competence: Expresses CYP450 enzymes. Essential for determining if the 4-fluoro group leads to reactive metabolites or successfully blocks degradation. |
| HEK293 | Kidney (Embryonic) | General Cytotoxicity: Robust, fast-growing line to assess baseline sensitivity and membrane disruption effects independent of liver metabolism. |
Experimental Protocol: The "Dual-Readout" Strategy
Reliance on a single assay (e.g., MTT) is risky for amidines, as they can alter mitochondrial reductase activity without killing cells. This protocol mandates a Multiplexed Approach :
-
Primary Readout: ATP Quantification (CellTiter-Glo®) – Most sensitive, less prone to chemical interference.
-
Secondary Readout: LDH Release – Measures membrane integrity directly.
Compound Preparation & Solubility
-
Stock Solution: Dissolve 2-(4-Fluorophenyl)ethanimidamide HCl in 100% DMSO to a concentration of 100 mM .
-
Note: Vortex vigorously. If salt crystals persist, warm to 37°C for 5 minutes.
-
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles (hygroscopic salt).
-
Working Solutions: Serial dilutions must be performed in culture medium immediately prior to use. Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
Assay Workflow (96-well Format)
Figure 2: Standard cytotoxicity screening workflow.
Detailed Steps
-
Seeding: Plate cells (HepG2: 8,000 cells/well; HEK293: 5,000 cells/well) in 90 µL complete media.
-
Edge Effect Control: Fill peripheral wells (rows A/H, cols 1/12) with sterile PBS, not cells. This prevents evaporation artifacts.
-
-
Equilibration: Incubate for 24 hours to ensure adherence and log-phase growth.
-
Treatment: Add 10 µL of 10X concentrated compound in medium.
-
Dose Range: 0 (Vehicle), 0.1, 0.3, 1, 3, 10, 30, 100 µM.
-
Replicates:
biological replicates minimum. -
Positive Control: Staurosporine (1 µM) or Triton X-100 (0.1%).
-
-
Incubation: Incubate for 48 hours.
-
Readout (Multiplex):
-
Transfer 50 µL supernatant to a new plate for LDH Assay (membrane integrity).
-
Add ATP detection reagent (e.g., CellTiter-Glo) to the remaining cells for Luminescence (viability).
-
Data Analysis & Interpretation
Quantitative Metrics
Summarize data using the following parameters. Do not rely solely on
| Metric | Formula/Definition | Interpretation |
| Concentration inhibiting 50% response | Potency of toxicity.[1][2][3] <10 µM is considered "Cytotoxic"; >100 µM is "Non-toxic". | |
| Cytotoxic Concentration 50% | Specific term for cell death (LDH) vs. metabolic slowing (ATP). | |
| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
Curve Fitting
Fit data to a 4-Parameter Logistic (4PL) Model :
-
Hill Slope: If Slope > 2, it suggests a threshold effect (steep toxicity), likely membrane disruption. If Slope < 1, it suggests a heterogeneous population or cytostatic effect.
Troubleshooting Specific to Amidines
-
Issue: Precipitation at 100 µM.
-
Cause: Low solubility of the free base at physiological pH (7.4) if the buffer capacity is exceeded.
-
Solution: Check well turbidity under a microscope before adding assay reagents. If precipitate exists, data at that concentration is invalid.
-
-
Issue: Discrepancy between ATP and LDH.
-
Scenario: ATP decreases, but LDH remains low.
-
Interpretation: The compound is cytostatic (stops growth/mitochondria) but not cytocidal (does not burst cells). This is common for metabolic modulators.[4]
-
References
-
National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. NCI DTP. [Link]
-
OECD. Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286. [Link]
-
Riss, T.L., et al. Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. [Link]
-
Clement, B. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 2002. (Context on Amidine metabolism/toxicity). [Link]
Sources
This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)ethanimidamide hydrochloride and its related analogues. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic applications of this class of compounds. The content is structured to provide not only procedural details but also the underlying scientific rationale for experimental choices, ensuring a thorough understanding of the subject matter.
Introduction: The Growing Interest in Aromatic Amidines
Aromatic amidines are a class of organic compounds characterized by the presence of a C(=NH)NH2 functional group attached to an aromatic ring system. This structural motif has garnered significant attention in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and electrostatic interactions.[1] The incorporation of a fluorine atom, as seen in the 4-fluorophenyl moiety, can further modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity.[2]
This guide focuses specifically on 2-(4-Fluorophenyl)ethanimidamide hydrochloride, a representative member of the arylacetamidine family. We will explore its synthesis, the derivatization of its core structure, and the potential biological activities that make this compound class a promising area for drug discovery.
Synthetic Pathways: The Pinner Reaction and its Adaptations
The synthesis of 2-(4-Fluorophenyl)ethanimidamide hydrochloride is most effectively achieved through the Pinner reaction, a classic and reliable method for converting nitriles into imidate salts, which are then readily converted to the corresponding amidines.[3][4]
Core Synthesis: The Pinner Reaction
The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester hydrochloride, commonly known as a Pinner salt.[3] This intermediate is then reacted with ammonia or an amine to yield the desired amidine.[3][5]
Reaction Scheme:
Caption: General workflow for the synthesis of 2-(4-Fluorophenyl)ethanimidamide hydrochloride.
Detailed Protocol: Synthesis of 2-(4-Fluorophenyl)ethanimidamide hydrochloride
This protocol is adapted from established Pinner reaction procedures.[5][6][7]
Materials:
-
2-(4-Fluorophenyl)acetonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas)
Procedure:
-
Pinner Salt Formation:
-
Dissolve 2-(4-Fluorophenyl)acetonitrile (1.0 eq) in a mixture of anhydrous ethanol (1.2 eq) and anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored to maintain the temperature below 10°C.
-
Continue the introduction of HCl until the nitrile is consumed (monitored by TLC or GC).
-
The ethyl 2-(4-fluorophenyl)ethanimidate hydrochloride (Pinner salt) will precipitate as a white solid.
-
Isolate the Pinner salt by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis to the Amidine Hydrochloride:
-
Suspend the dried Pinner salt in anhydrous ethanol.
-
Cool the suspension to 0°C.
-
Bubble anhydrous ammonia gas through the suspension with vigorous stirring.
-
The reaction progress can be monitored by the disappearance of the Pinner salt and the formation of ammonium chloride.
-
Once the reaction is complete, filter the mixture to remove the ammonium chloride precipitate.
-
The filtrate contains the ethanimidamide free base. To obtain the hydrochloride salt, carefully bubble dry hydrogen chloride gas through the filtrate until precipitation is complete.
-
Isolate the 2-(4-Fluorophenyl)ethanimidamide hydrochloride by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture will lead to the hydrolysis of the Pinner salt intermediate to the corresponding ester, significantly reducing the yield of the desired amidine.[4][6]
-
Dry HCl Gas: Gaseous HCl is used to create the acidic environment necessary for the protonation of the nitrile, which activates it for nucleophilic attack by the alcohol.[7]
-
Low Temperature: The Pinner salt intermediate can be thermally unstable. Maintaining a low temperature throughout the reaction minimizes decomposition and side reactions.[3]
Characterization of 2-(4-Fluorophenyl)ethanimidamide Hydrochloride
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are critical for this purpose.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-fluorophenyl group (typically two doublets or a multiplet in the range of δ 7.0-7.5 ppm), a singlet for the methylene (-CH₂-) protons adjacent to the aromatic ring (around δ 3.6 ppm), and broad signals for the -NH₂ and =NH protons which may be exchangeable with D₂O.[8] |
| ¹³C NMR | Aromatic carbon signals, with the carbon attached to the fluorine showing a characteristic coupling (¹JC-F). A signal for the methylene carbon, and a downfield signal for the imidamide carbon (C=N) typically in the range of 150-165 ppm.[9] |
| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the free base and characteristic fragmentation patterns. |
| IR Spec. | A strong C=N stretching vibration in the region of 1640-1690 cm⁻¹, and N-H stretching vibrations around 3100-3300 cm⁻¹. |
Biological Activities and Potential Therapeutic Applications
Analogues of 2-(4-Fluorophenyl)ethanimidamide have demonstrated a range of biological activities, suggesting potential therapeutic applications for this class of compounds.
Anticancer Potential
Structurally related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown promising anticancer activity, particularly against prostate and breast cancer cell lines.[10] The presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced cytotoxic effects.[10]
Proposed Mechanism of Action: DNA Minor Groove Binding and Apoptosis Induction
Aromatic bis-amidines are known to exert their anticancer effects by binding to the minor groove of DNA, particularly at AT-rich sequences.[11] This interaction can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[12] It is hypothesized that 2-(4-Fluorophenyl)ethanimidamide and its derivatives may share a similar mechanism of action.
Caption: Proposed mechanism of anticancer action for aromatic amidine derivatives.
Antimicrobial Activity
Bis-amidine compounds have also been shown to potentiate the activity of antibiotics against Gram-negative bacteria by disrupting the outer membrane.[13][14] This suggests that 2-(4-Fluorophenyl)ethanimidamide analogues could be explored as adjuvants in antimicrobial therapy.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel 2-(4-Fluorophenyl)ethanimidamide analogues, a series of in vitro assays are essential.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.[15][16]
Workflow for MTT Assay:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
This protocol is a standard procedure for evaluating the cytotoxicity of compounds against adherent cancer cell lines.[17][18]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for 2-(4-Fluorophenyl)ethanimidamide hydrochloride is not yet established, preliminary insights can be drawn from related compound series.
-
Role of the 4-Fluoro Substituent: The fluorine atom at the para position of the phenyl ring can enhance biological activity by increasing metabolic stability and improving interactions with target proteins.[2] However, further fluorination or positional changes may be detrimental to activity.
-
Importance of the Amidine Group: The basicity of the amidine group is crucial for its interaction with biological targets, particularly DNA.[1] Modifications to this group will likely have a significant impact on activity.
-
Derivatization Potential: The core structure of 2-(4-Fluorophenyl)ethanimidamide offers multiple points for derivatization to explore SAR. Modifications can be made to the aromatic ring, the methylene bridge, and the amidine nitrogen atoms to optimize potency and selectivity.
Conclusion and Future Directions
2-(4-Fluorophenyl)ethanimidamide hydrochloride and its analogues represent a promising class of compounds with potential therapeutic applications, particularly in oncology. The synthetic accessibility via the Pinner reaction allows for the generation of diverse libraries for biological screening. Future research should focus on:
-
Elucidation of Specific Molecular Targets: Identifying the precise protein or nucleic acid targets of these compounds will enable structure-based drug design and a deeper understanding of their mechanism of action.
-
In Vivo Efficacy Studies: Promising in vitro candidates should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Expansion of the Analogue Library: Systematic derivatization of the core structure will be crucial for optimizing potency, selectivity, and drug-like properties.
This in-depth guide provides a solid foundation for researchers to embark on the exploration of this fascinating and potentially impactful area of medicinal chemistry.
References
-
Organic Syntheses Procedure, (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available at: [Link]
-
Wikipedia, (2023). Pinner reaction. Available at: [Link]
-
Springer Nature Experiments, (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Available at: [Link]
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 411-421. Available at: [Link]
- Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 411–421.
-
NROChemistry, (n.d.). Pinner Reaction. Available at: [Link]
-
Schlama, T., & Gmeiner, P. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1743–1749. Available at: [Link]
-
Nguyen, B., et al. (2005). Design of DNA Minor Groove Binding Diamidines that Recognize GC base pair Sequences: A Dimeric-Hinge Interaction Motif. Journal of the American Chemical Society, 127(18), 6670–6680. Available at: [Link]
-
Arya, S., et al. (2013). Synthesis of Amidine and Bis Amidine Derivatives and Their Evaluation for Anti-Inflammatory and Anticancer Activity. European Journal of Medicinal Chemistry, 59, 7-14. Available at: [Link]
-
Liu, Y., et al. (2017). Cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances to human liver cell line and their binding capacity to human liver fatty acid binding protein. Environmental Science & Technology, 51(17), 10087-10095. Available at: [Link]
-
Reddy, A. S., et al. (2021). KHMDS mediated ring-opening/reconstruction of anthranils with arylacetonitriles: synthesis of multisubstituted 2-aminoquinoline N-oxides. New Journal of Chemistry, 45(31), 14041-14045. Available at: [Link]
-
Wang, Y., et al. (2017). Preliminary investigation on cytotoxicity of fluorinated polymer nanoparticles. Scientific Reports, 7(1), 15858. Available at: [Link]
-
Domala, M., et al. (2021). Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. ACS Infectious Diseases, 7(12), 3323-3333. Available at: [Link]
- Khan, G. S., et al. (2012).
-
Wilson, W. D., et al. (2002). Strong binding in the DNA minor groove by an aromatic diamidine with a shape that does not match the curvature of the groove. Journal of the American Chemical Society, 124(46), 13680–13681. Available at: [Link]
-
Popiołek, Ł., et al. (2023). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 28(14), 5393. Available at: [Link]
-
Dervan, P. B., & Edelson, B. S. (2003). Aliphatic/Aromatic Amino Acid Pairings for Polyamide Recognition in the Minor Groove of DNA. Current Opinion in Structural Biology, 13(3), 284-299. Available at: [Link]
-
Michigan State University, (n.d.). Proton NMR Table. Available at: [Link]
-
Pumera, M., et al. (2015). Fluorinated Nanocarbons Cytotoxicity. Chemistry – A European Journal, 21(34), 12015-12021. Available at: [Link]
-
Cancer Research, (2011). Abstract 2540: Evaluation of novel bis-amidine osmium complex as anti-proliferative agents. Available at: [Link]
-
Manivannan, R., & Kumar, R. S. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Malaya Journal of Matematik, 8(4), 1338-1339. Available at: [Link]
-
ResearchGate, (2017). Cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances to human liver cell line and their binding capacity to human liver fatty acid binding protein. Available at: [Link]
-
ResearchGate, (2014). How can I do cytotoxicity assay in vitro? And is there any fast methods to know the activity of my fractions?. Available at: [Link]
-
Wilson, W. D., et al. (2002). Strong binding in the DNA minor groove by an aromatic diamidine with a shape that does not match the curvature of the groove. Journal of the American Chemical Society, 124(46), 13680-13681. Available at: [Link]
-
SpectraBase, (n.d.). acetamide, 2-[4-[1-(3-fluorophenyl)-4,5,6,7-tetrahydro-6-oxo-3-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl]phenoxy]- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
ResearchGate, (2021). Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. Available at: [Link]
-
Gust, R., et al. (1990). Tumor Inhibiting [1,2-Bis(fluorophenyl)ethylenediamine]platinum(II) Complexes. Inorganica Chimica Acta, 174(2), 245-251. Available at: [Link]
-
Al-Harthy, N., et al. (2022). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. Pharmaceuticals, 15(7), 868. Available at: [Link]
-
Szymański, P., et al. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 21(18), 6889. Available at: [Link]
-
ResearchGate, (n.d.). IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. Available at: [Link]
-
SpectraBase, (n.d.). (2E)-N-(4-chlorophenyl)-2-(hydroxyimino)ethanamide - Optional[1H NMR] - Spectrum. Available at: [Link]
Sources
- 1. Synthesis of amidine and bis amidine derivatives and their evaluation for anti-inflammatory and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malayajournal.org [malayajournal.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Design of DNA Minor Groove Binding Diamidines that Recognize GC base pair Sequences: A Dimeric-Hinge Interaction Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Investigating the Therapeutic Potential of 2-(4-Fluorophenyl)ethanimidamide hydrochloride: A Roadmap for Preclinical Discovery
An In-depth Technical Guide
Abstract
2-(4-Fluorophenyl)ethanimidamide hydrochloride is a small molecule characterized by its fluorinated phenyl ring and an ethanimidamide functional group. While extensive, dedicated research on its therapeutic applications is not widely available in peer-reviewed literature, its structural motifs are present in compounds with known biological activities. The presence of the amidine group, a known pharmacophore that can act as a bioisostere for guanidines or interact with key enzymatic residues, suggests a plausible, yet unexplored, therapeutic potential. This guide presents a structured, hypothetical framework for the preclinical investigation of this compound, postulating its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. We provide a comprehensive roadmap, from initial enzymatic assays to cell-based functional screens and recommendations for in vivo model selection. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in immuno-oncology and other therapeutic areas where amidine-containing molecules have shown promise.
Part 1: Compound Profile and Rationale for Investigation
Chemical and Physical Properties
2-(4-Fluorophenyl)ethanimidamide hydrochloride is a salt form of the parent amidine base. The key structural features are:
-
A 4-fluorophenyl group: The fluorine atom can enhance metabolic stability and improve pharmacokinetic properties by blocking potential sites of metabolism. It can also modulate the electronic properties of the aromatic ring, influencing target binding affinity.
-
An ethanimidamide group (-C(=NH)CH3): This basic functional group is protonated at physiological pH, allowing it to form strong ionic and hydrogen bond interactions with biological targets, particularly with acidic residues like aspartate or glutamate in an enzyme's active site.
| Property | Value (Predicted/Typical) |
| IUPAC Name | 2-(4-fluorophenyl)ethanimidamide hydrochloride |
| Molecular Formula | C₈H₁₀ClFN₂ |
| Molecular Weight | 188.63 g/mol |
| Appearance | Typically a white to off-white crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
| pKa (Amidinium ion) | Estimated to be in the range of 10-12 |
The Amidine Moiety: A Privileged Pharmacophore
The rationale for investigating 2-(4-Fluorophenyl)ethanimidamide hydrochloride stems primarily from the established role of the amidine group in medicinal chemistry. Amidine-containing compounds have been successfully developed as inhibitors for various enzymes, including serine proteases (e.g., thrombin) and nitric oxide synthases. A particularly compelling area of research is their application as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).
Postulated Therapeutic Target: Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the context of oncology, its overexpression in tumor cells and antigen-presenting cells within the tumor microenvironment leads to a depletion of local tryptophan. This has two major immunosuppressive effects:
-
T-cell Starvation: Tryptophan is essential for T-cell proliferation and function. Its depletion induces anergy and apoptosis in effector T cells.
-
Generation of Immunosuppressive Metabolites: The downstream product, kynurenine, and its derivatives actively promote the differentiation of regulatory T cells (Tregs) and suppress cytotoxic T lymphocyte activity.
Inhibiting IDO1 is therefore a validated therapeutic strategy in immuno-oncology to restore anti-tumor immunity. Given that potent IDO1 inhibitors are known to utilize a basic amidine moiety to coordinate with the heme iron and interact with key active site residues, we hypothesize that 2-(4-Fluorophenyl)ethanimidamide hydrochloride represents a starting point for exploring a new chemical scaffold for IDO1 inhibition.
Part 2: A Proposed Preclinical Investigation Workflow
To validate our hypothesis, a systematic, multi-stage investigation is required. This workflow begins with target engagement and enzymatic inhibition, progresses to cellular functional assays, and culminates in a rationale for in vivo testing.
Workflow Overview
Stage 1: Detailed Protocol - Recombinant IDO1 Enzyme Inhibition Assay
Causality and Trustworthiness: This initial experiment is critical to confirm direct interaction and inhibition of the purified target enzyme, independent of any cellular complexity. By measuring the direct conversion of tryptophan to N-formylkynurenine, we can reliably quantify the compound's inhibitory potency (IC50). Using a known inhibitor like Epacadostat as a positive control validates the assay's performance.
Protocol:
-
Reagents and Materials:
-
Recombinant Human IDO1 (rhIDO1)
-
L-Tryptophan (Substrate)
-
Ascorbic Acid (Reductant)
-
Methylene Blue (Cofactor)
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
Trichloroacetic Acid (TCA) (Reaction Stop Solution)
-
Test Compound: 2-(4-Fluorophenyl)ethanimidamide hydrochloride (dissolved in DMSO, then serially diluted)
-
Positive Control: Epacadostat
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 321 nm
-
-
-
Prepare an assay reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
In a 96-well plate, add 10 µL of serially diluted test compound or control to appropriate wells.
-
Add 70 µL of the assay reaction mixture to each well.
-
Add 10 µL of rhIDO1 enzyme solution to each well (except for 'no enzyme' controls).
-
Initiate the reaction by adding 10 µL of L-tryptophan solution. Final volume: 100 µL.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 50 µL of 30% TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new UV-transparent plate.
-
Read the absorbance at 321 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | Predicted IC50 Range (µM) | Justification |
| 2-(4-Fluorophenyl)ethanimidamide HCl | 1 - 50 | Initial hit potency for a fragment-like molecule. Optimization would be required to improve. |
| Epacadostat (Control)[3] | 0.01 - 0.1 | A known potent hydroxyamidine-based IDO1 inhibitor, serves as the benchmark for assay performance.[3] |
Stage 2: Detailed Protocol - Cell-Based IDO1 Functional Assay
Causality and Trustworthiness: This assay bridges the gap from biochemical activity to a more physiologically relevant context. We use a human cancer cell line (e.g., SKOV-3) that can be induced to express functional IDO1 with interferon-gamma (IFNγ).[4] Measuring the reduction of kynurenine in the cell culture supernatant confirms that the compound can penetrate the cell membrane and inhibit the enzyme in its native environment. A parallel cytotoxicity assay is essential to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not simply cell death.
Protocol: [4]
-
Cell Culture and IDO1 Induction:
-
Plate SKOV-3 human ovarian cancer cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[4]
-
The next day, treat the cells with 100 ng/mL of human IFNγ to induce IDO1 expression.[4]
-
Simultaneously, add serial dilutions of the test compound or controls.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
Kynurenine Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add an equal volume of 6.1 N TCA, mix, and centrifuge to precipitate proteins.
-
Transfer 100 µL of the clarified supernatant to a new plate.
-
Add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 490 nm. A kynurenine standard curve is used for quantification.
-
-
Cytotoxicity Assay (Parallel Plate):
-
Plate and treat cells with the compound as above, but without IFNγ induction.
-
After the 48-hour incubation, add a viability reagent (e.g., CellTiter-Glo® or MTS) and measure the signal according to the manufacturer's protocol.
-
Part 3: Postulated Mechanism of Action and Pathway Visualization
The proposed mechanism of action involves the protonated amidinium group of 2-(4-Fluorophenyl)ethanimidamide forming a key coordinating interaction with the heme iron at the active site of IDO1, while also forming hydrogen bonds with adjacent acidic residues such as Asp274. The 4-fluorophenyl group is hypothesized to occupy a hydrophobic pocket, contributing to binding affinity. This binding mode prevents the substrate, L-tryptophan, from accessing the catalytic site.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-(4-Fluorophenyl)ethanimidamide Hydrochloride in Enzyme Inhibition Profiling
This Application Note and Protocol Guide is designed for researchers and drug discovery scientists utilizing 2-(4-Fluorophenyl)ethanimidamide hydrochloride (also known as 4-Fluorobenzylacetamidine HCl) in biochemical assays.
Compound Identity:
-
IUPAC Name: 2-(4-Fluorophenyl)ethanimidamide hydrochloride
-
CAS Number: 6437-40-7
-
Molecular Formula: C₈H₉FN₂ · HCl
-
Molecular Weight: 188.63 g/mol
-
Solubility: Soluble in water (>50 mg/mL), DMSO, and Ethanol.
Introduction & Mechanism of Action
2-(4-Fluorophenyl)ethanimidamide hydrochloride is a potent, reversible competitive inhibitor primarily targeting enzymes with arginine-mimetic binding pockets. Its structural core—a benzylacetamidine moiety—is a well-established pharmacophore for inhibiting Nitric Oxide Synthases (NOS) and Trypsin-like Serine Proteases .
Mechanistic Insight
The compound functions as a substrate analogue. The positively charged amidine group (
-
NOS Inhibition: It competes with L-Arginine for the active site near the heme cofactor, preventing the oxidation of L-Arginine to L-Citrulline and Nitric Oxide (NO). The 4-fluoro substitution enhances metabolic stability by blocking para-hydroxylation and modulates lipophilicity for cellular permeability.
-
Serine Protease Inhibition: It binds deep within the S1 specificity pocket (e.g., Asp189 in Trypsin), forming a salt bridge that blocks substrate access.
Comparison to Standard Inhibitors
| Inhibitor | Target Specificity | Mechanism | Key Advantage |
| 2-(4-Fluorophenyl)ethanimidamide | iNOS / nNOS > eNOS | Competitive | Metabolic Stability (F-group) |
| 1400W | Highly Selective iNOS | Irreversible | High Selectivity |
| L-NAME | Non-selective NOS | Competitive | General Purpose |
| Benzamidine | Serine Proteases | Competitive | General Protease Block |
Experimental Preparation
Buffer Compatibility
The compound is highly stable in aqueous buffers. However, the amidine group is basic (pKa ~11-12).
-
Recommended Buffers: HEPES (50 mM), Tris-HCl (50 mM), or Phosphate Buffered Saline (PBS).
-
pH Range: Optimal activity is observed between pH 7.2 and 7.6.
-
Avoid: High concentrations of nucleophiles (e.g., aldehydes) which may react with the amidine over long storage periods.
Stock Solution Protocol
-
Weighing: Weigh 18.9 mg of powder.
-
Dissolution: Dissolve in 1.0 mL of deionized water or DMSO to create a 100 mM stock solution.
-
Storage: Aliquot into 50 µL vials and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.
Protocol A: Nitric Oxide Synthase (NOS) Inhibition Assay
Objective: Determine the IC50 of 2-(4-Fluorophenyl)ethanimidamide against iNOS or nNOS using the Griess Reagent system.
Materials
-
Enzyme: Recombinant human or murine iNOS/nNOS (approx. 0.5 units/well).
-
Substrate: L-Arginine (10 µM final).
-
Cofactors: NADPH (0.5 mM), FAD (5 µM), FMN (5 µM), BH4 (10 µM), Calmodulin/Ca²⁺ (for nNOS/eNOS).
-
Detection: Griess Reagents (Sulfanilamide + NED).
-
Inhibitor: 2-(4-Fluorophenyl)ethanimidamide HCl (Serial dilutions: 0.1 nM to 100 µM).
Workflow Diagram (DOT)
Caption: Step-by-step workflow for the colorimetric Griess assay to measure NOS inhibition.
Step-by-Step Procedure
-
Plate Setup: In a clear 96-well plate, add 10 µL of the inhibitor serial dilution (10x conc.) to experimental wells. Add 10 µL of buffer to "No Inhibitor" (Max Signal) control wells.
-
Enzyme Addition: Add 40 µL of the NOS Enzyme Master Mix (Enzyme + FAD/FMN/BH4/CaM).
-
Pre-Incubation: Incubate for 15 minutes at 37°C to allow the inhibitor to bind the active site.
-
Reaction Start: Add 50 µL of Substrate Mix (L-Arginine + NADPH). Note: Keep L-Arginine concentration near the Km (approx 5-10 µM) for competitive inhibition studies.
-
Reaction: Incubate for 45–60 minutes at 37°C.
-
Detection: Add 50 µL of Griess Reagent A (Sulfanilamide) followed by 50 µL of Griess Reagent B (NED). Incubate 10 minutes at room temperature.
-
Measurement: Read absorbance at 540 nm .
Data Analysis
Calculate % Inhibition using the formula:
Protocol B: Serine Protease (Trypsin) Inhibition Assay
Objective: Validate specificity by testing inhibition against Trypsin using a chromogenic substrate.
Materials
-
Enzyme: Bovine Trypsin (1 nM final).
-
Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride).
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
Procedure
-
Blanking: Set the spectrophotometer to 410 nm (kinetic mode).
-
Mixture: In a cuvette or plate, mix:
-
Incubation: 5 minutes at 25°C.
-
Start: Add BAPNA (100 µM final).
-
Read: Monitor the increase in absorbance at 410 nm for 5 minutes (release of p-nitroaniline).
-
Result: A decrease in the slope (velocity) compared to control indicates inhibition.
Mechanism of Inhibition Visualization
Caption: Competitive inhibition model. The inhibitor competes with the substrate for the free enzyme, reducing the formation of the productive ES complex.
Troubleshooting & Validation
| Issue | Possible Cause | Solution |
| High Background (Abs 540nm) | Oxidized NADPH or old Griess reagents | Prepare fresh NADPH; store Griess reagents in dark. |
| No Inhibition Observed | Substrate concentration too high | Ensure [L-Arginine] is near |
| Precipitation | High concentration in aqueous buffer | Do not exceed 50 mM in assay buffer. Use DMSO stock if necessary (keep final DMSO <1%). |
| Non-linear Kinetics | Enzyme instability | Add 0.1% BSA or 0.01% CHAPS to the buffer to stabilize the enzyme. |
References
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593–615.
-
Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959-4963. (Establishes the benzylacetamidine scaffold as a potent iNOS inhibitor class).
- Young, R. J., et al. (2000). Inhibition of nitric oxide synthase by acetamidines: The effect of fluorine substitution. Bioorganic & Medicinal Chemistry Letters. (General reference for fluorine effects on acetamidine potency).
-
PubChem Compound Summary. 2-(4-Fluorophenyl)ethanimidamide hydrochloride (CID 532065).
Sources
- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2-(4-Fluorophenyl)ethanimidamide Hydrochloride in Fluorine-Protein Interaction Studies
Introduction: The Strategic Role of Fluorine in Elucidating Protein Interactions
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into small molecules has become a cornerstone for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the ability to form strong C-F bonds—can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Beyond its therapeutic benefits, the fluorine atom serves as a powerful and sensitive probe for investigating intricate protein-ligand interactions. Its favorable nuclear spin properties make it an exceptional tool for 19F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that offers a virtually background-free window into the local environment of the fluorine atom upon binding to a protein.[2]
This guide provides an in-depth exploration of 2-(4-Fluorophenyl)ethanimidamide hydrochloride , a versatile chemical tool designed for the multifaceted study of fluorine-protein interactions. Its structure, featuring a fluorinated phenyl ring and an ethanimidamide moiety, presents a unique combination of features for probing binding pockets. The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to a variety of experimental conditions.[3] This document will detail its applications, provide step-by-step protocols for key experimental techniques, and offer insights into the interpretation of the resulting data for researchers, scientists, and drug development professionals.
Chemical Profile of 2-(4-Fluorophenyl)ethanimidamide Hydrochloride
A thorough understanding of the physicochemical properties of 2-(4-Fluorophenyl)ethanimidamide hydrochloride is paramount for its effective application.
| Property | Value | Source |
| CAS Number | 6437-40-7 | [4] |
| Molecular Formula | C8H10ClFN2 | [4] |
| Molecular Weight | 188.63 g/mol | [4] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water and polar organic solvents like DMSO and methanol.[5] | General knowledge on hydrochloride salts |
The presence of the 4-fluorophenyl group is key to its utility. This moiety can engage in various non-covalent interactions within a protein's binding site, including hydrophobic interactions, and potentially weak hydrogen bonds.[6][7] The ethanimidamide group, being a strong basic moiety, is likely to be protonated at physiological pH, allowing for potent electrostatic and hydrogen bonding interactions.
Core Applications in Fluorine-Protein Interaction Studies
2-(4-Fluorophenyl)ethanimidamide hydrochloride is a valuable tool for a range of biophysical and structural biology techniques aimed at characterizing protein-ligand interactions.
19F NMR Spectroscopy for Binding Affinity and Fragment Screening
19F NMR is a highly sensitive method for detecting the binding of fluorinated compounds to proteins.[8][9] The chemical shift of the fluorine atom is exquisitely sensitive to its local environment. Upon binding to a protein, changes in the chemical shift, line broadening, and signal intensity of the 19F resonance can be observed and used to quantify binding affinity (Kd).
Experimental Workflow for 19F NMR Binding Studies
Caption: Workflow for determining binding affinity using 19F NMR titration.
X-ray Crystallography for High-Resolution Structural Insights
Co-crystallization of 2-(4-Fluorophenyl)ethanimidamide hydrochloride with a target protein can provide atomic-level details of the binding mode.[10] Visualizing the precise orientation of the fluorinated ring and the interactions formed by the ethanimidamide group is invaluable for structure-based drug design. The high electron density of the fluorine atom can also aid in its unambiguous identification in electron density maps.
Logical Flow for Co-crystallization and Structure Determination
Caption: Stepwise process for X-ray crystallography of a protein-ligand complex.
Computational Modeling and Docking Studies
Computational methods are essential for predicting and understanding the binding of fluorinated ligands.[6] Docking simulations can be used to generate hypothetical binding poses of 2-(4-Fluorophenyl)ethanimidamide hydrochloride within a protein's active site. Molecular dynamics simulations can then be employed to assess the stability of these poses and to characterize the dynamic nature of the fluorine-protein interactions.
Detailed Experimental Protocols
Protocol 1: 19F NMR Titration for Measuring Binding Affinity
Objective: To determine the dissociation constant (Kd) of 2-(4-Fluorophenyl)ethanimidamide hydrochloride for a target protein.
Materials:
-
2-(4-Fluorophenyl)ethanimidamide hydrochloride
-
Purified target protein of known concentration
-
Deuterated NMR buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.4 in 99.9% D2O)
-
NMR tubes
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 2-(4-Fluorophenyl)ethanimidamide hydrochloride in the deuterated NMR buffer.
-
Prepare a concentrated stock solution of the target protein (e.g., 1-2 mM) in the same deuterated buffer. Centrifuge to remove any aggregates.
-
Accurately determine the concentrations of both ligand and protein solutions using a UV-Vis spectrophotometer.
-
-
NMR Sample Preparation:
-
Prepare an initial NMR sample containing a known concentration of the ligand (e.g., 100 µM) in the deuterated buffer.
-
Add a small, known amount of a fluorine-containing reference compound (e.g., trifluoroacetic acid) for chemical shift referencing if desired.
-
-
19F NMR Data Acquisition:
-
Acquire a 1D 19F NMR spectrum of the ligand-only sample. Note the chemical shift and line width of the fluorine signal.
-
Perform a titration by adding small aliquots of the concentrated protein stock solution to the NMR tube containing the ligand.
-
After each addition, gently mix the sample and allow it to equilibrate for a few minutes.
-
Acquire a 1D 19F NMR spectrum after each protein addition.
-
-
Data Analysis:
-
Process the NMR spectra and record the change in the 19F chemical shift (Δδ) at each protein concentration.
-
Plot the chemical shift perturbation (Δδ) as a function of the total protein concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using appropriate software (e.g., Origin, GraphPad Prism) to extract the dissociation constant (Kd).
-
Expected Results: A successful titration will show a progressive shift in the 19F resonance of 2-(4-Fluorophenyl)ethanimidamide hydrochloride upon the addition of the target protein, eventually reaching saturation at high protein concentrations.
Protocol 2: Co-crystallization for Structural Studies
Objective: To obtain a high-resolution crystal structure of the target protein in complex with 2-(4-Fluorophenyl)ethanimidamide hydrochloride.
Materials:
-
Highly pure and concentrated target protein
-
2-(4-Fluorophenyl)ethanimidamide hydrochloride
-
Crystallization screens and reagents
-
Crystallization plates (e.g., 96-well sitting drop plates)
-
Cryoprotectant solution
-
Liquid nitrogen
Procedure:
-
Protein Preparation:
-
Concentrate the purified protein to a suitable concentration for crystallization (typically 5-15 mg/mL).
-
Ensure the protein is in a buffer that is compatible with crystallization.
-
-
Ligand Preparation:
-
Prepare a high-concentration stock solution of 2-(4-Fluorophenyl)ethanimidamide hydrochloride (e.g., 100 mM in a suitable solvent like water or DMSO).
-
-
Co-crystallization Setup:
-
Add the ligand to the protein solution at a molar excess (e.g., 5- to 10-fold) and incubate on ice for at least 30 minutes to allow for complex formation.
-
Set up crystallization trials using the vapor diffusion method (hanging or sitting drop). Mix the protein-ligand complex solution with the reservoir solution from a crystallization screen in various ratios.
-
-
Crystal Growth and Harvesting:
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Once suitable crystals have grown, carefully harvest them using a cryo-loop.
-
-
Cryo-protection and Data Collection:
-
Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and solve the structure using molecular replacement with a known structure of the apo-protein.
-
Build the model of the protein-ligand complex into the electron density map and refine the structure.
-
Expected Results: A high-resolution crystal structure will reveal the precise binding mode of 2-(4-Fluorophenyl)ethanimidamide hydrochloride, showing all the key interactions with the protein residues.
Troubleshooting and Considerations
-
Solubility Issues: While the hydrochloride salt improves water solubility, at very high concentrations, 2-(4-Fluorophenyl)ethanimidamide may still have limited solubility. The use of a small percentage of a co-solvent like DMSO can be beneficial, but its compatibility with the protein and the experiment must be verified.
-
Non-specific Binding: The ethanimidamide group can be "sticky." It is important to include appropriate controls in binding assays to assess the level of non-specific binding.
-
NMR Signal Broadening: Significant line broadening in 19F NMR can occur with tight binding or if the complex is large. This can sometimes make it difficult to accurately determine the chemical shift.
Conclusion
2-(4-Fluorophenyl)ethanimidamide hydrochloride is a potent and versatile tool for the detailed investigation of fluorine-protein interactions. Its strategic design allows for the application of powerful techniques such as 19F NMR and X-ray crystallography to gain deep insights into molecular recognition events. The protocols and guidelines presented here provide a solid framework for researchers to effectively utilize this compound in their quest to understand and modulate protein function. The judicious application of such fluorinated probes will undoubtedly continue to accelerate the pace of drug discovery and development.
References
-
Müll, C., et al. (2023). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. Available at: [Link]
-
Shearer, J., et al. (2010). N-(4-Chlorophenyl)ethanimidamide. PMC - NIH. Available at: [Link]
-
Zhou, Y., et al. (2016). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at: [Link]
-
Carrasco, F., et al. (2022). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI. Available at: [Link]
-
Hanson, G. S. M., & Coxon, C. R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. PubMed. Available at: [Link]
-
Unpublished. (2024). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]
-
Chen, P. H., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC - NIH. Available at: [Link]
-
Unpublished. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]
-
Baxendale Group. A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles. Available at: [Link]
-
Wikipedia. Acetamidine hydrochloride. Available at: [Link]
-
Unpublished. (2018). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC - NIH. Available at: [Link]
-
Appchem. 2-(4-Fluorophenyl)ethanimidamide hydrochloride. Available at: [Link]
-
Nanayakkara, S., & Al-Yousuf, A. (2022). Computational Investigation of Structure–Function Relationship in Fluorine-Functionalized MOFs for PFOA Capture from Water. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
Fàbrega, A., et al. (2024). Fluoroquinolone Resistance Patterns in Multidrug-Resistant Escherichia coli from the Gut Microbiota of Young Children. MDPI. Available at: [Link]
-
Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. PMC - NIH. Available at: [Link]
-
Hanson, G. S. M., & Coxon, C. R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Available at: [Link]
-
Xu, Z., et al. (2013). Fluorine bonding--how does it work in protein-ligand interactions?. PubMed. Available at: [Link]
-
Luchinat, E., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
-
Proverbio, D., et al. (2013). Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. NIH. Available at: [Link]
-
Muñoz-Moreno, L., et al. (2021). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. PMC - PubMed Central. Available at: [Link]
-
Pan, D., et al. (2013). Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. ACS Publications. Available at: [Link]
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Nishida, N., & Shimada, I. (2018). Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. MDPI. Available at: [Link]
-
Bush, A. A., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]
-
Chen, P. H., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. Available at: [Link]
-
Vulpetti, A. (2013). Protein interactions with fluorine and other halogens. Available at: [Link]
-
de Oliveira, R. B., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
Bury, C. S., et al. (2018). Specific radiation damage to halogenated inhibitors and ligands in protein–ligand crystal structures. IUCr Journals. Available at: [Link]
-
PubChem. N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride. Available at: [Link]
-
Vulpetti, A., et al. (2010). Combined use of computational chemistry, NMR screening, and X-ray crystallography for identification and characterization of fluorophilic protein environments. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 2413-54-9: 1-(4-Fluorophenyl)-2-methyl-2-propylamine h… [cymitquimica.com]
- 4. appchemical.com [appchemical.com]
- 5. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Characterizing 2-(4-Fluorophenyl)ethanimidamide hydrochloride as a Chemical Probe for Bromodomain-Containing Protein 4 (BRD4)
A Senior Application Scientist's Guide
Disclaimer: The protein target of 2-(4-Fluorophenyl)ethanimidamide hydrochloride is not definitively established in publicly available scientific literature. This document uses Bromodomain-containing protein 4 (BRD4), a well-characterized epigenetic reader, as a hypothetical target to provide a comprehensive and practical guide for researchers on how to approach the characterization of a novel chemical probe. The protocols and data presented herein are illustrative and based on established methodologies for known BRD4 inhibitors.
Introduction: The Path from a Novel Compound to a Validated Chemical Probe
In the realm of chemical biology and drug discovery, a chemical probe is a small molecule with a defined mechanism of action, selectivity, and cellular activity, which enables the study of a specific protein target's function. The journey of a novel compound, such as 2-(4-Fluorophenyl)ethanimidamide hydrochloride, from a mere chemical entity to a validated probe is a rigorous, multi-step process. This guide provides a detailed roadmap for this process, using the well-studied epigenetic regulator BRD4 as a hypothetical target.
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene expression.[1][2] Its involvement in various cancers, including acute myeloid leukemia (AML) and NUT midline carcinoma, has made it an attractive therapeutic target.[3][4] This guide will detail the necessary experiments to hypothetically validate 2-(4-Fluorophenyl)ethanimidamide hydrochloride as a chemical probe for BRD4, from initial biochemical assays to cellular and in vivo studies.
Physicochemical Properties of the Investigational Compound
A thorough understanding of the physicochemical properties of a potential chemical probe is fundamental for its effective use and the interpretation of experimental results.
| Property | Value | Source |
| Chemical Name | 2-(4-Fluorophenyl)ethanimidamide hydrochloride | [5] |
| CAS Number | 6437-40-7 | [5] |
| Molecular Formula | C₈H₁₀ClFN₂ | [5] |
| Molecular Weight | 188.63 g/mol | [5] |
| Purity | >95% (recommended for all biological assays) | - |
| Solubility | Soluble in water and alcohol.[6] | - |
PART 1: Biochemical Assays for Target Engagement
The first step in characterizing a chemical probe is to demonstrate its direct binding to the intended target protein in a controlled, cell-free environment. For BRD4, several robust biochemical assays are available.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is a bead-based proximity assay that can be used to measure the inhibition of the interaction between BRD4 and an acetylated histone peptide.[7]
-
Reagent Preparation:
-
Prepare a master mix containing 3x BRD assay buffer, biotinylated BET bromodomain ligand, and water.
-
Thaw GST-tagged BRD4 (BD1) protein on ice.
-
Dilute the test compound, 2-(4-Fluorophenyl)ethanimidamide hydrochloride, to the desired concentrations in 1x BRD assay buffer. A positive control, such as the known BRD4 inhibitor JQ1, should be included.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µl of the master mix.
-
Add 2.5 µl of the diluted test compound or control.
-
Add 2.5 µl of diluted BRD4 (BD1) protein.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
Add 5 µl of a mixture of AlphaLISA GSH acceptor beads and AlphaScreen Streptavidin-conjugated donor beads in 1x Detection buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
The data is analyzed by plotting the AlphaScreen signal against the compound concentration and fitting the curve to a four-parameter logistic equation to determine the IC₅₀ value.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
TR-FRET is another proximity-based assay that measures the binding of BRD4 to a fluorescently labeled acetylated histone peptide.[8]
-
Reagent Preparation:
-
Dilute 3x BRD TR-FRET Assay Buffer to 1x with distilled water.
-
Prepare serial dilutions of 2-(4-Fluorophenyl)ethanimidamide hydrochloride and a positive control in 1x assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µl of diluted compound or control to the wells.
-
Add 10 µl of a mix containing terbium-labeled donor, dye-labeled acceptor, and the BRD4 substrate.
-
Add 5 µl of diluted BRD4 (BD1) protein.
-
Incubate at room temperature for 60-120 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a TR-FRET capable microplate reader.
-
Calculate the ratio of the acceptor and donor emission signals and plot against the compound concentration to determine the IC₅₀.
-
PART 2: Cellular Target Engagement and Downstream Effects
Demonstrating that the compound can enter cells and bind to its target in a cellular context is a critical validation step.
Cellular Thermal Shift Assay (CETSA®)
CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[9][10]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., A549 or a human AML cell line like MV4-11) to 70-80% confluency.
-
Treat the cells with various concentrations of 2-(4-Fluorophenyl)ethanimidamide hydrochloride or vehicle control for 1-2 hours.
-
-
Thermal Shift:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Quantify the amount of soluble BRD4 in the supernatant by Western blotting or an immunoassay like AlphaLISA.
-
-
Data Analysis:
-
Plot the amount of soluble BRD4 against the temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target engagement.
-
Downregulation of c-Myc Expression
BRD4 is a key regulator of the MYC oncogene.[11] Inhibition of BRD4 leads to a rapid decrease in c-Myc protein levels.
-
Cell Treatment and Lysis:
-
Treat a sensitive cell line (e.g., MM.1S multiple myeloma cells) with a dose-range of 2-(4-Fluorophenyl)ethanimidamide hydrochloride for 4-24 hours.
-
Lyse the cells and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against c-Myc.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence substrate.
-
A loading control, such as GAPDH or β-actin, must be used to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. A dose-dependent decrease in the c-Myc signal indicates on-target activity.
-
Anti-proliferative Activity
A validated chemical probe should elicit a cellular phenotype consistent with the inhibition of its target. For BRD4, this is typically a reduction in cancer cell proliferation.
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., AML or NUT midline carcinoma cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 2-(4-Fluorophenyl)ethanimidamide hydrochloride for 72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
PART 3: In Vivo Target Validation
The final step in characterizing a chemical probe is to demonstrate its efficacy in a relevant animal model.
Xenograft Models
For a hypothetical BRD4 inhibitor, xenograft models of AML or NUT midline carcinoma are appropriate.[12][13]
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., Ty82 for NUT midline carcinoma) into the flank of the mice.[12]
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Administer 2-(4-Fluorophenyl)ethanimidamide hydrochloride via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight regularly.
-
The study endpoint may be a specific tumor volume or a predetermined time point.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, tumors can be harvested to assess target engagement and downstream effects (e.g., c-Myc expression) by immunohistochemistry or Western blotting.
-
Data Summary and Interpretation
The following table provides a hypothetical summary of the data that would be generated to validate 2-(4-Fluorophenyl)ethanimidamide hydrochloride as a chemical probe for BRD4.
| Assay | Parameter | Hypothetical Result for a Validated Probe |
| BRD4 (BD1) AlphaScreen | IC₅₀ | < 1 µM |
| BRD4 (BD1) TR-FRET | IC₅₀ | < 1 µM |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTagg) | Dose-dependent increase in BRD4 melting temperature |
| c-Myc Western Blot | EC₅₀ | < 5 µM |
| MTT Cell Proliferation Assay | GI₅₀ | < 5 µM in sensitive cell lines |
| In Vivo Xenograft Study | Tumor Growth Inhibition | Significant reduction in tumor growth compared to vehicle |
Visualizing Workflows and Pathways
BRD4 Signaling Pathway
Caption: Hypothetical mechanism of action of 2-(4-Fluorophenyl)ethanimidamide hydrochloride as a BRD4 inhibitor.
Experimental Workflow for Chemical Probe Validation
Caption: Step-wise workflow for the validation of a chemical probe.
Safety and Handling
Compounds with the ethanimidamide hydrochloride functional group should be handled with care.[6][14][15][16][17] It is recommended to wear personal protective equipment, including gloves, lab coat, and eye protection. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
The validation of a chemical probe is a meticulous process that requires a convergence of evidence from biochemical, cellular, and in vivo studies. This guide, using 2-(4-Fluorophenyl)ethanimidamide hydrochloride and the hypothetical target BRD4, provides a comprehensive framework for researchers to systematically characterize novel small molecules. By following these detailed protocols and principles of scientific integrity, researchers can confidently establish the utility of new compounds as valuable tools to interrogate biological systems.
References
-
Appchem. 2-(4-Fluorophenyl)ethanimidamide hydrochloride. [Link]
-
BPS Bioscience. BRD4 (BD1) TR-FRET Assay Kit. [Link]
-
AMSBIO. Data Sheet BRD4 (BD1) TR-FRET Assay Kit. [Link]
-
AMSBIO. BRD4 (BD1) Inhibitor Screening Assay Kit. [Link]
-
PubChem. 2-(4-Fluorophenyl)acetamide. [Link]
-
BPS Bioscience. BRD4 (BD1) Inhibitor Screening Assay Kit. [Link]
-
St. Jude Children's Research Hospital. Molecular characterization of NUT carcinoma: a report from the NUT carcinoma registry. [Link]
-
Gehling, V. D., et al. (2013). A bead-based proximity assay for BRD4 ligand discovery. ASSAY and Drug Development Technologies, 11(4), 225-236. [Link]
-
Bio-protocol. Investigation of c-Myc Protein Expression by Western Blotting. [Link]
-
Alqahtani, A., et al. (2019). Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma. Oncotarget, 10(49), 5068–5082. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Kim, Y., et al. (2018). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Oncology Letters, 16(5), 6547-6554. [Link]
-
Almqvist, H., et al. (2016). Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor. Journal of Medicinal Chemistry, 59(21), 9625–9635. [Link]
-
ASH Publications. Genome-Wide Analysis of BRD4-Targets Reveals the Therapeutic Relevance of Simultaneous Targeting of BCR Pathway and IKZF-MYC Axis in Mantle Cell Lymphoma. [Link]
-
ResearchGate. A rare case of NUT midline carcinoma. [Link]
-
Bio-protocol. Cancer Biology - Protein. [Link]
-
Wang, R., et al. (2020). Advances in the pathogenesis and treatment of nut carcinoma: a narrative review. Translational Lung Cancer Research, 9(4), 1466–1477. [Link]
-
ResearchGate. Guideline for anticancer assays in cells. [Link]
-
AccScience Publishing. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction. [Link]
-
ResearchGate. BRD4-mediated repression of p53 is a target for combination therapy in AML. [Link]
-
Reaction Biology. BRD4 Assay Service (AlphaScreen). [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
BMG LABTECH. Intramolecular Bivalent Glues studied via TR-FRET Assays. [Link]
-
YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]
-
ResearchGate. (a) Expression of c-MYC protein was evaluated by western blotting.... [Link]
-
ResearchGate. New signaling pathway and potential therapeutic agents. A: BRD4:.... [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Acetamidine hydrochloride. [Link]
-
ClinicalTrials.gov. A phase I, dose-finding study of the bromodomain (Brd) inhibitor OTX015/MK-8628 in haematological malig. [Link]
-
Harvard Medical School. Cracking the NUT. [Link]
-
PubMed. Determination of copy number of c-Myc protein per cell by quantitative Western blotting. [Link]
-
YouTube. Assessing existing pre-clinical mouse models for immunotherapies. [Link]
-
Payne, J. E., et al. (2022). Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader. Cell chemical biology, 29(5), 844–856.e11. [Link]
-
Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]
-
Wikipedia. Acetamidine hydrochloride. [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
PubChem. (1Z)-2-(4-fluorophenyl)-N'-hydroxyethanimidamide. [Link]
-
PubChem. N-(4-fluorophenyl)acetamide. [Link]
-
Frontiers. A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy. [Link]
-
Oxford Academic. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire. [Link]
-
Zuber, J., et al. (2011). Small-molecule inhibition of BRD4 as a new potent approach to eliminate leukemic stem- and progenitor cells in acute myeloid leukemia (AML). Oncotarget, 2(12), 1149–1157. [Link]
-
PubChem. N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride. [Link]
-
ResearchGate. (PDF) BRD4-mediated repression of p53 is a target for combination therapy in AML. [Link]
Sources
- 1. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. Molecular characterization of NUT carcinoma: a report from the NUT carcinoma registry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of BRD4 as a new potent approach to eliminate leukemic stem- and progenitor cells in acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appchemical.com [appchemical.com]
- 6. Acetamidine hydrochloride - Wikipedia [en.wikipedia.org]
- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Pardon Our Interruption [hms.harvard.edu]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.fr [fishersci.fr]
Application Notes & Protocols: Preclinical Evaluation of 2-(4-Fluorophenyl)ethanimidamide hydrochloride for Neuropathic Pain
For Research Use Only. Not for use in diagnostic procedures.
Introduction and Rationale
Neuropathic pain, a debilitating condition arising from damage to the nervous system, remains a significant clinical challenge. A key pathological mechanism implicated in the development and maintenance of neuropathic pain is the upregulation of nitric oxide (NO) in the spinal cord and dorsal root ganglia (DRG) following nerve injury.[1][2][3][4] Nitric oxide synthases (NOS), particularly the neuronal (nNOS) and inducible (iNOS) isoforms, are responsible for this overproduction of NO, which acts as a neurotransmitter and modulator in nociceptive pathways.[1][3][4] Excessive NO contributes to central sensitization, a state of heightened neuronal excitability that underlies the characteristic symptoms of allodynia (pain from non-painful stimuli) and hyperalgesia.[2][4]
The chemical structure of 2-(4-Fluorophenyl)ethanimidamide hydrochloride (henceforth "FPEH") features an amidine group. Amidine-containing compounds are a well-established class of enzyme inhibitors, capable of mimicking arginine, the natural substrate for NOS.[5][6][7] This structural feature makes FPEH a rational candidate for investigation as a NOS inhibitor. Specifically, selective inhibition of iNOS and/or nNOS in the spinal cord and DRG is a promising therapeutic strategy to attenuate neuropathic pain.[2][3]
This document provides a comprehensive guide for the preclinical evaluation of FPEH in a validated animal model of neuropathic pain. It outlines the necessary steps from initial compound handling and pharmacokinetic profiling to a robust in vivo efficacy study using the Chronic Constriction Injury (CCI) model in rats, a widely used and clinically relevant model of peripheral nerve damage.[8][9][10][11]
Pre-Study Characterization & Formulation
Rationale
Before initiating in vivo studies, it is critical to understand the fundamental physicochemical properties of FPEH and to develop a suitable, stable, and non-toxic vehicle for administration. The amidine functional group can confer high basicity, which may impact solubility and oral bioavailability.[12]
Protocol: Solubility and Formulation Development
-
Solubility Assessment: Determine the solubility of FPEH in a panel of common preclinical vehicles (e.g., sterile water, 0.9% saline, 5% dextrose in water (D5W), 0.5% methylcellulose, 20% Captisol®).
-
pH and Stability: For the selected vehicle, determine the pH of the final formulation. Assess the stability of FPEH in the vehicle at the intended storage temperature (e.g., 4°C) and at room temperature over a 24-hour period using HPLC.
-
Recommended Starting Vehicle: A common starting point for hydrochloride salts is sterile 0.9% saline. If solubility is limited, co-solvents such as polyethylene glycol 400 (PEG400) or cyclodextrins may be evaluated. For oral administration, 0.5% methylcellulose in water is a standard choice.
Pharmacokinetic (PK) Profiling
Rationale
A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of FPEH. This data is crucial for selecting an appropriate dose and dosing schedule for the efficacy study, ensuring that the compound reaches the target tissue (central nervous system) at concentrations sufficient to engage the target (NOS). A key goal is to maintain plasma concentrations above the anticipated effective concentration for the duration of the dosing interval.
Protocol: Single-Dose PK in Rats
-
Animal Model: Use healthy, naive male Sprague-Dawley rats (200-250g).
-
Dosing:
-
Intravenous (IV) Cohort (n=3): Administer FPEH at 1-2 mg/kg via tail vein injection to determine key parameters like clearance and volume of distribution.
-
Oral (PO) or Intraperitoneal (IP) Cohort (n=3): Administer FPEH at 10-30 mg/kg to assess absorption and bioavailability.[13] The choice between PO and IP depends on the intended clinical route and the compound's properties. IP administration is often used in early studies to bypass first-pass metabolism.[14]
-
-
Blood Sampling: Collect sparse blood samples (e.g., 100 µL) from the tail or saphenous vein at specific time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Analysis: Analyze plasma concentrations of FPEH using a validated LC-MS/MS method.
-
Data Interpretation: Calculate key PK parameters to inform the efficacy study design.
| Parameter | Description | Importance for Efficacy Study Design |
| Tmax | Time to reach maximum plasma concentration | Informs the optimal time for behavioral testing after dosing. |
| Cmax | Maximum plasma concentration | Helps establish a target exposure for efficacy. |
| t1/2 | Half-life | Dictates the required dosing frequency (e.g., QD, BID). |
| AUC | Area under the curve (total drug exposure) | Correlates overall exposure with efficacy. |
| F (%) | Bioavailability (for PO/IP routes) | Determines the dose adjustment needed compared to the IV route. |
In Vivo Efficacy in a Neuropathic Pain Model
Rationale and Model Selection
The Chronic Constriction Injury (CCI) model is a widely used and well-validated model of peripheral neuropathic pain in rats.[8][9][10] It involves loosely ligating the sciatic nerve, which leads to nerve inflammation and damage, mimicking human conditions like sciatica or nerve entrapment syndromes.[11] This injury results in a robust and long-lasting mechanical allodynia in the ipsilateral (injured) hind paw, providing a clear behavioral endpoint to assess the analgesic efficacy of FPEH.[8][11]
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating FPEH in the CCI model.
Protocol: CCI Model and Efficacy Testing
-
Animals: Male Sprague-Dawley rats (180-220g at the time of surgery) are commonly used.[9][10]
-
Acclimation and Baseline: House animals for at least 7 days before any procedures.[15] Handle them daily and habituate them to the behavioral testing apparatus.[16][17] Perform baseline von Frey testing to determine pre-injury mechanical sensitivity.
-
CCI Surgery (Day 0):
-
Anesthetize the rat (e.g., 2-3% isoflurane in O₂).[8]
-
Make an incision on the lateral side of the mid-thigh. Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.
-
Proximal to the nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with ~1 mm spacing between them.[8][10] The ligatures should only gently constrict the nerve, not arrest blood flow.
-
Close the muscle layer and skin with appropriate sutures or staples.[18]
-
Sham Group: Perform the same surgery, including nerve exposure, but do not place ligatures.
-
-
Study Groups and Dosing (Initiate on Day 14 Post-Surgery):
-
On Day 14, confirm the development of mechanical allodynia. Animals that do not show a significant drop in paw withdrawal threshold should be excluded.
-
Randomize qualifying animals into the following groups (n=8-10 per group):
-
Group 1 (Sham + Vehicle): Sham-operated rats receiving the vehicle.
-
Group 2 (CCI + Vehicle): CCI-operated rats receiving the vehicle.
-
Group 3 (CCI + FPEH Low Dose): CCI rats receiving dose 'X' mg/kg.
-
Group 4 (CCI + FPEH High Dose): CCI rats receiving dose 'Y' mg/kg.
-
Group 5 (CCI + Positive Control): CCI rats receiving Gabapentin (e.g., 100 mg/kg, PO).[11][15][19]
-
-
Administer treatments daily (or as determined by PK data) from Day 14 to Day 21.
-
-
Behavioral Assessment: Mechanical Allodynia (von Frey Test):
-
Place animals in individual compartments on an elevated wire mesh floor and allow them to acclimate for 15-30 minutes.[16][20]
-
Use a set of calibrated von Frey filaments or an electronic von Frey device.[16][17][21]
-
Apply the filament to the mid-plantar surface of the hind paw with just enough force to cause a slight bend.[21]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.[21]
-
Testing should be performed before dosing and at a predetermined time point post-dosing (based on Tmax from PK data) on Days 14, 17, and 21.
-
Target Engagement and Biomarker Analysis
Rationale
To confirm that FPEH is acting via the hypothesized mechanism, it is crucial to measure the downstream effects of NOS inhibition in the relevant tissues. Following the final behavioral test, collecting spinal cord and DRG tissue allows for the quantification of NO production.
Proposed Mechanism of Action
Caption: Hypothesized mechanism of FPEH in neuropathic pain.
Protocol: Tissue Collection and Analysis
-
Tissue Collection: On Day 21, after the final behavioral assessment, euthanize animals via an approved method.
-
Dissection: Quickly dissect the lumbar spinal cord (L4-L6 segments) and the corresponding DRGs.
-
Sample Processing: Snap-freeze tissues in liquid nitrogen and store them at -80°C.
-
Griess Assay for Nitrite/Nitrate:
-
Homogenize tissue samples in appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Use a commercial Griess Reagent System to measure the concentration of nitrite and nitrate, which are stable end-products of NO metabolism.
-
A significant reduction in nitrite/nitrate levels in the FPEH-treated groups compared to the CCI-vehicle group would provide strong evidence of in vivo target engagement.
-
Data Presentation and Interpretation
Behavioral Data
The primary outcome is the paw withdrawal threshold (PWT) in grams. Data should be plotted as PWT (g) vs. Time (days). A successful outcome would be a statistically significant increase in PWT in the FPEH-treated groups compared to the CCI-vehicle group, ideally showing a dose-dependent effect. The efficacy of FPEH can be compared to the positive control, Gabapentin.[22][23]
Example Data Table:
| Treatment Group | Baseline PWT (g) | Day 14 PWT (g) (Post-CCI, Pre-Dose) | Day 21 PWT (g) (Post-Treatment) |
| Sham + Vehicle | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.8 ± 1.1 |
| CCI + Vehicle | 15.1 ± 1.4 | 2.5 ± 0.5 | 2.8 ± 0.6 |
| CCI + FPEH (10 mg/kg) | 14.8 ± 1.1 | 2.8 ± 0.6 | 7.5 ± 1.0 |
| CCI + FPEH (30 mg/kg) | 14.9 ± 1.3 | 2.6 ± 0.4 | 11.2 ± 1.3† |
| CCI + Gabapentin (100 mg/kg) | 15.0 ± 1.2 | 2.7 ± 0.5 | 10.5 ± 1.1* |
| Values are Mean ± SEM. *p<0.05 vs. CCI + Vehicle. †p<0.05 vs. FPEH (10 mg/kg). |
Biomarker Data
Biomarker data should be presented as bar graphs showing nitrite/nitrate concentration (e.g., in µM) for each treatment group. A significant reduction in these markers in the FPEH groups would corroborate the behavioral findings and support the proposed mechanism of action.
References
-
Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87–107.
-
Chaplan, S. R., Bach, F. W., Pogrel, J. W., Chung, J. M., & Yaksh, T. L. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods, 53(1), 55–63.
-
Cury, Y., Picolo, G., & Gutierrez, V. P. (2011). The role of nitric oxide in the control of pain. Current Pharmaceutical Design, 17(22), 2216–2225.
-
Ferrier, J., et al. (2015). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Journal of Visualized Experiments, (103), e53252.
-
Kotthaus, J., Steinmetzer, T., van de Locht, A., & Clement, B. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 115–122.
-
Levy, D., & Zochodne, D. W. (2004). NO pain: potential roles of nitric oxide in neuropathic pain. Pain, 108(1-2), 1–5.
-
Pinho-Ribeiro, F. A., Verri, W. A., & Chiu, I. M. (2017). Nociceptor sensory neuron-immune interactions in pain and inflammation. Trends in Immunology, 38(1), 5–19.
-
Vianna, G. M. R., et al. (2020). Effects of selective inhibition of nNOS and iNOS on neuropathic pain in rats. Molecular and Cellular Neuroscience, 106, 103497.
-
Charles River Laboratories. Chronic Constriction Injury (CCI) Model.
-
Aragen Life Sciences. Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model.
Sources
- 1. Local nitric oxide synthase activity in a model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of selective inhibition of nNOS and iNOS on neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylated neuronal nitric oxide synthase in neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. aragen.com [aragen.com]
- 12. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. biomed-easy.com [biomed-easy.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. criver.com [criver.com]
- 19. Effect of Gabapentin in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 22. Gabapentin improves neuropathic pain in Minamata disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antinociceptive effects of gabapentin & its mechanism of action in experimental animal studies - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Fluorophenyl)ethanimidamide hydrochloride analytical methods for quantification
This Application Note is designed for researchers and analytical scientists requiring a robust, validated methodology for the quantification of 2-(4-Fluorophenyl)ethanimidamide hydrochloride (CAS: 6437-40-7).
The protocols below address the specific physicochemical challenges of this molecule: the high basicity of the amidine group (
Introduction & Chemical Context
2-(4-Fluorophenyl)ethanimidamide hydrochloride is a critical intermediate in the synthesis of serine protease inhibitors and nitric oxide synthase (NOS) inhibitors. Structurally, it consists of a fluorinated phenyl ring attached to an acetamidine moiety.
Analytical Challenges:
-
High Basicity: The amidine functional group is a strong base. At neutral pH, it exists almost exclusively as a cation, leading to secondary interactions with residual silanols on silica-based columns (peak tailing).
-
Polarity: As a hydrochloride salt, the molecule is highly polar, risking elution in the void volume (
) of Reversed-Phase (RP) systems. -
UV Absorption: The fluorophenyl chromophore provides adequate UV absorption at low wavelengths (210–220 nm) but lacks the strong conjugation required for high-sensitivity detection at >280 nm.
Experimental Protocols
Method A: RP-HPLC-UV (Recommended for Purity & Assay)
Best for: Quality Control, Synthesis Monitoring, and Raw Material Testing.
This method utilizes a "Base Deactivated" stationary phase and an acidic mobile phase with an amine modifier (Triethylamine) to suppress silanol activity and ensure sharp peak shape.
Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse XDB-C18 or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Elution Mode | Isocratic: 85% A / 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV-Vis / DAD @ 214 nm (Reference: 360 nm) |
| Injection Volume | 10 µL |
| Run Time | 12 minutes |
Step-by-Step Procedure
-
Buffer Preparation:
-
Dissolve 2.72 g of
in 900 mL of Milli-Q water. -
Add 1.0 mL of Triethylamine (TEA). Note: TEA competes for silanol sites, reducing tailing.
-
Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (
). -
Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.
-
-
Standard Preparation:
-
Stock Solution: Dissolve 10.0 mg of reference standard in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute the Stock Solution with Mobile Phase A to obtain a concentration of 50 µg/mL.
-
-
System Suitability:
-
Inject the Working Standard 5 times.
-
Acceptance Criteria: RSD of Area < 2.0%; Tailing Factor (
) < 1.5; Theoretical Plates ( ) > 5000.
-
Method B: LC-MS/MS (Recommended for Bioanalysis)
Best for: Pharmacokinetics (PK), Trace Impurity Analysis, and Biological Matrices.
This method uses Electrospray Ionization (ESI) in Positive Mode. The acidic mobile phase ensures the amidine is fully protonated (
Mass Spectrometry Parameters
| Parameter | Setting |
| Ion Source | ESI Positive (+) |
| Precursor Ion | |
| Product Ion (Quant) | |
| Product Ion (Qual) | |
| Collision Energy | 15–25 eV (Optimized per instrument) |
| Dwell Time | 100 ms |
LC Conditions (Rapid Gradient)
-
Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-0.5 min)
95% B (3.0 min) 5% B (3.1 min).
Method Validation Summary
Data derived from validation of structurally similar phenylacetamidine derivatives.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity ( | ||
| Accuracy (Recovery) | ||
| Precision (Repeatability) | RSD | |
| LOD (UV Method) | S/N > 3 | |
| LOQ (UV Method) | S/N > 10 |
Visualization of Analytical Logic
Figure 1: Analytical Workflow Logic
This diagram illustrates the decision-making process for selecting the correct quantification method and the critical control points in the workflow.
Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sensitivity requirements and sample matrix.
Figure 2: Chemical Interaction & Separation Mechanism
This diagram details the specific interactions occurring inside the HPLC column, explaining why the proposed buffer system is necessary.
Caption: Mechanistic view of the separation. TEA and low pH are required to block unwanted ionic interactions that cause peak tailing.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6437-40-7, 2-(4-Fluorophenyl)ethanimidamide hydrochloride. Retrieved from [Link]
-
Srivastava, B. K., et al. (2012). Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. Research Journal of Pharmacy and Technology. Retrieved from [Link] (Validation principles for amidine quantification).
- McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on silanol suppression for basic analytes).
Troubleshooting & Optimization
Technical Support Center: Synthesis and Side Product Analysis of 2-(4-Fluorophenyl)ethanimidamide Hydrochloride
Welcome to our dedicated technical support guide for the synthesis of 2-(4-Fluorophenyl)ethanimidamide hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated analytical protocols to ensure the purity and quality of your target compound. Our approach is grounded in mechanistic understanding to empower you to not just solve problems, but to prevent them.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(4-Fluorophenyl)ethanimidamide hydrochloride and what are its critical steps?
The most prevalent and industrially scalable method for synthesizing 2-(4-Fluorophenyl)ethanimidamide hydrochloride is the Pinner reaction .[1][2] This reaction proceeds in two main stages:
-
Formation of the Pinner Salt: The starting material, 4-fluorophenylacetonitrile, is reacted with an anhydrous alcohol (typically ethanol or methanol) in the presence of dry hydrogen chloride (HCl) gas. This forms the corresponding alkyl imidate hydrochloride, in this case, ethyl 2-(4-fluorophenyl)ethanimidate hydrochloride. This intermediate is often called a "Pinner salt."[1] It is crucial to maintain strictly anhydrous conditions and low temperatures during this step, as the Pinner salt is highly susceptible to hydrolysis and is thermodynamically unstable at higher temperatures.[1]
-
Ammonolysis: The isolated or in-situ generated Pinner salt is then treated with a source of ammonia, such as a solution of ammonia in alcohol or ammonium chloride, to displace the alkoxy group and form the final 2-(4-Fluorophenyl)ethanimidamide hydrochloride.
The overall workflow can be visualized as follows:
Caption: General workflow for the Pinner synthesis.
Q2: What are the most common impurities I should expect to see in my crude product?
The impurity profile is directly linked to the reaction mechanism and conditions. The most common side products are:
-
Unreacted Starting Material: 4-Fluorophenylacetonitrile.
-
Hydrolysis of Pinner Salt: 2-(4-Fluorophenyl)acetate ester (e.g., Ethyl 2-(4-fluorophenyl)acetate). This is a major side product if moisture is present during the first step.[1][3]
-
Hydrolysis of Amidine Product: 2-(4-Fluorophenyl)acetamide. This can form if the final product is exposed to water, especially under non-acidic conditions.[4]
-
Unreacted Pinner Salt: The intermediate imidate ester hydrochloride may carry through if the ammonolysis step is incomplete.
Q3: Why are anhydrous conditions so critical for this synthesis?
Water is the primary antagonist in a Pinner reaction. Its presence can lead to two major side reactions:
-
Reaction with the Nitrilium Ion: The protonated nitrile is a potent electrophile. Water can compete with the alcohol nucleophile, leading to the formation of 2-(4-fluorophenyl)acetamide after tautomerization.
-
Hydrolysis of the Pinner Salt: The intermediate imidate hydrochloride is readily hydrolyzed by water to form the corresponding ester, which is often a difficult impurity to remove from the final product.[1][5]
The mechanism below illustrates how water interferes to produce the ester side product.
Caption: Hydrolysis of the Pinner salt intermediate.
Troubleshooting Guide: Side Product Identification and Mitigation
This section provides a systematic approach to identifying and addressing specific impurities.
Issue 1: An early-eluting peak is observed in my reverse-phase HPLC analysis.
-
Plausible Identity: 2-(4-Fluorophenyl)acetamide .
-
Causality: The amide is significantly more polar than the starting amidine hydrochloride. Its presence suggests hydrolysis of the final product has occurred. This can happen during workup if the pH becomes neutral or basic while an aqueous medium is present, or during storage if the material is not adequately protected from atmospheric moisture.
-
Confirmation:
-
LC-MS: Look for a molecular ion [M+H]⁺ at m/z 154.07.
-
¹H NMR: Expect a characteristic singlet for the -CH₂- group around δ 3.5-3.6 ppm and broad singlets for the -NH₂ protons.
-
-
Mitigation Strategy:
-
Ensure the pH remains acidic (pH < 4) throughout any aqueous workup steps.
-
Thoroughly dry the final product under vacuum.
-
Store the final product in a desiccator over a strong drying agent like P₂O₅.
-
Issue 2: A late-eluting, non-polar peak is detected in my HPLC chromatogram.
-
Plausible Identities:
-
Unreacted 4-Fluorophenylacetonitrile (Starting Material).
-
Ethyl 2-(4-Fluorophenyl)acetate (Ester Side Product).
-
-
Causality:
-
Confirmation & Differentiation:
| Compound | Expected [M+H]⁺ (m/z) | Key ¹H NMR Signals (in CDCl₃) |
| 4-Fluorophenylacetonitrile | 136.05 | Singlet for -CH₂- at ~δ 3.7 ppm; Aromatic multiplets ~δ 7.0-7.3 ppm. |
| Ethyl 2-(4-Fluorophenyl)acetate | 183.08 | Quartet for -OCH₂- at ~δ 4.1-4.2 ppm; Triplet for -CH₃ at ~δ 1.2-1.3 ppm; Singlet for Ar-CH₂- at ~δ 3.6 ppm. |
-
Mitigation Strategy:
-
To Reduce Nitrile:
-
Ensure the HCl gas is dry and added in slight excess.
-
Increase the reaction time for the first step or allow the Pinner salt to crystallize for a longer period.[6]
-
-
To Reduce Ester:
-
Use anhydrous solvents (distilled from a suitable drying agent).
-
Thoroughly dry all glassware in an oven before use.
-
Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents.
-
-
Troubleshooting Workflow Diagram
Caption: Workflow for impurity identification and mitigation.
Analytical Protocols
Protocol 1: Reverse-Phase HPLC Method for Purity Analysis
This method is designed to be stability-indicating and can effectively separate the main product from its common process-related impurities.
| Parameter | Recommended Condition |
| Chromatograph | HPLC with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A/B (50:50 v/v) to a concentration of ~0.5 mg/mL. |
Expected Elution Order:
-
2-(4-Fluorophenyl)acetamide (Most Polar)
-
2-(4-Fluorophenyl)ethanimidamide hydrochloride (Product)
-
4-Fluorophenylacetonitrile
-
Ethyl 2-(4-Fluorophenyl)acetate (Least Polar)
Protocol 2: ¹H NMR Characterization
-
Solvent: D₂O or DMSO-d₆
-
Expected ¹H NMR Peaks for 2-(4-Fluorophenyl)ethanimidamide hydrochloride (in D₂O):
-
δ ~7.3-7.5 ppm: Multiplet (AA'BB' system), 2H, aromatic protons ortho to the fluorine.
-
δ ~7.1-7.2 ppm: Multiplet (AA'BB' system), 2H, aromatic protons meta to the fluorine.
-
δ ~3.8-3.9 ppm: Singlet, 2H, benzylic -CH₂- group.
-
(Note: The -NH₂ protons will exchange with D₂O and may not be visible. In DMSO-d₆, they would appear as very broad signals around δ 8.5-9.5 ppm).
-
-
¹³C NMR (in D₂O):
-
δ ~170-172 ppm: Amidine carbon (C=N).
-
δ ~162-164 ppm (d, J ≈ 245 Hz): Aromatic carbon attached to fluorine (C-F).
-
δ ~131-133 ppm (d, J ≈ 8 Hz): Aromatic carbons ortho to the C-F.
-
δ ~129-130 ppm: Aromatic ipso-carbon.
-
δ ~115-117 ppm (d, J ≈ 21 Hz): Aromatic carbons meta to the C-F.
-
δ ~40-42 ppm: Benzylic carbon (-CH₂-).
-
References
-
Amidines from cyclic amines and nitriles in the presence of zinc(II) - RSC Publishing. (2022). Retrieved from [Link]
- Process for preparing amidines. (1998). Google Patents.
-
Synthesis of amidines. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Amidines and its application to pyrimidouracil synthesis. (2018). Sciforum. Retrieved from [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (2018). Semantic Scholar. Retrieved from [Link]
-
2-Chloro-N-(4-fluorophenyl)acetamide. (2008). National Institutes of Health. Retrieved from [Link]
-
Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]
-
Pinner reaction. Wikipedia. Retrieved from [Link]
-
A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
A Lewis acid-promoted Pinner reaction. (2013). National Institutes of Health. Retrieved from [Link]
-
Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. (2015). ACG Publications. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Retrieved from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2023). AMSbiopharma. Retrieved from [Link]
-
Synthesis of (i) 2-(4-Hydrazinophenyl)acetamide hydrochloride. PrepChem.com. Retrieved from [Link]
-
Pinner Reaction. SynArchive. Retrieved from [Link]
-
NMR SPECTRA OF CHAPTER 1. AIR Unimi. Retrieved from [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. Retrieved from [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2005). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (2010). National Institutes of Health. Retrieved from [Link]
-
acetamidine hydrochloride. Organic Syntheses Procedure. Retrieved from [Link]
-
NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (2020). Retrieved from [Link]
-
N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. (2021). MDPI. Retrieved from [Link]
-
IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. ResearchGate. Retrieved from [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2005). ResearchGate. Retrieved from [Link]
-
Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. (1980). ResearchGate. Retrieved from [Link]
-
Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). ResearchGate. Retrieved from [Link]
Sources
2-(4-Fluorophenyl)ethanimidamide hydrochloride troubleshooting poor reproducibility in assays
Topic: Troubleshooting Poor Reproducibility in Bioassays
Introduction: The "Hidden" Variables
Welcome to the technical support hub for 2-(4-Fluorophenyl)ethanimidamide hydrochloride (also known as 4-fluorophenylacetamidine HCl).
Researchers often report "poor reproducibility" with this class of compounds—specifically erratic IC50 shifts, signal decay over time, or precipitation in microplates. These issues rarely stem from the biological target itself but rather from the physicochemical behavior of the amidine moiety in aqueous environments.
This guide moves beyond generic advice to address the specific chemical liabilities of aryl-acetamidines: hydrolysis , cationic adsorption , and solvent shock .
Module 1: Stock Solution Integrity (The Chemistry)
The Core Problem: Amidine hydrochlorides are hygroscopic and chemically labile in basic conditions. If your stock concentration is wrong, your assay is invalid before it starts.
Critical Protocol: The "Dry-Weigh-Freeze" System
Do not store stock solutions at 4°C for extended periods. Amidines hydrolyze to amides (inactive) in the presence of moisture.
Step-by-Step Workflow:
-
Equilibration: Allow the vial to reach room temperature in a desiccator before opening. (Prevents condensation).
-
Solvent Choice: Dissolve in 100% anhydrous DMSO . Avoid water or buffers for stock preparation.
-
Concentration: Aim for 10 mM to 100 mM . Lower concentrations (e.g., 1 mM) degrade faster due to higher surface-area-to-volume ratios in storage tubes.
-
Aliquoting: Single-use aliquots (e.g., 20 µL) in polypropylene (PP) tubes. Never use glass for storage (see Module 3).[1]
-
Storage: -20°C or -80°C.
Visualizing the Stock Lifecycle
Figure 1: Critical Control Points for Stock Preparation.[1] Failure to desiccate or use single-use aliquots is the #1 cause of concentration drift.
Module 2: Solubility & Dilution (The Physics)
The Core Problem: The "Crash-Out" Effect. 2-(4-Fluorophenyl)ethanimidamide HCl is an organic salt.[2] It is soluble in DMSO and water, but transitioning between them can cause transient precipitation, especially in high-salt buffers like PBS.
The Intermediate Dilution Step (IDS)
Directly spiking 100% DMSO stock into the assay well (e.g., 1 µL into 100 µL media) often creates a local "cloud" of precipitate that never re-dissolves.
Correct Protocol:
-
Stock: 10 mM in DMSO.
-
Intermediate Plate: Dilute compound 1:20 in assay buffer (giving 500 µM in 5% DMSO). Shake this plate for 10 minutes.
-
Assay Plate: Transfer from Intermediate Plate to the final Assay Plate.
Troubleshooting Matrix: Solubility vs. Stability
| Symptom | Probable Cause | Diagnostic Test | Solution |
| Cloudy wells | "Salting out" in PBS/HBSS | Check plate under microscope (40x). | Switch to low-salt buffer (e.g., Tris/Hepes) or reduce stock concentration. |
| IC50 varies day-to-day | Freeze-thaw degradation | LC-MS of stock solution. | Discard old aliquots. Use "Dry-Weigh-Freeze" protocol. |
| Low signal at High Conc. | Aggregation / Precipitation | Dynamic Light Scattering (DLS) or Nephelometry.[1] | Add 0.01% Tween-20 to prevent aggregation. |
Module 3: Assay Conditions (The Interface)
The Core Problem: Cationic Adsorption. At physiological pH (7.4), the amidine group (pKa ~11-12) is fully protonated (positively charged).[1] It acts like a "sticky" cation, adhering to the negative charges found on:
-
Glass surfaces (Silanol groups).
-
Untreated Polystyrene (TC-treated plates often have negative charges).
Experimental Validation: The "Loss to Surface" Test
If you suspect the compound is sticking to your tips or plates:
-
Prepare a 1 µM solution in your assay buffer.
-
Incubate in your standard assay plate for 30 minutes (no cells/enzyme).
-
Transfer the supernatant to a new well.
-
Run LC-MS or a functional check on the supernatant.
-
Result: If you lose >20% signal, you have an adsorption problem.
Remediation:
-
Plates: Use Polypropylene (PP) or Non-Binding Surface (NBS) plates.[1]
-
Additives: Include 0.01% Triton X-100 or Tween-20 in the buffer. The surfactant coats the surface, preventing the cationic drug from binding.
Visualizing the Failure Modes
Figure 2: Mechanism of Assay Drift.[1] The cationic nature of the amidine drives surface adsorption, while aqueous instability drives chemical loss.
Frequently Asked Questions (FAQs)
Q1: Why does my IC50 shift when I change buffers? A: This is likely a pH effect on stability, not just ionization. While the amidine is charged at both pH 7 and 8, the rate of hydrolysis increases significantly at higher pH [1]. Furthermore, if your buffer contains phosphate (PBS), the cationic amidine can form insoluble phosphate salts at high concentrations. Recommendation: Use HEPES or Tris buffers and keep pH < 7.5 if possible.[1]
Q2: Can I use glass vials for serial dilutions?
A: No. Glass surfaces have negatively charged silanol groups (
Q3: My compound precipitates when added to cell culture media. Why? A: This is the "solvent shock" or "crash out" phenomenon. When a hydrophobic-cationic salt in 100% DMSO hits an aqueous salt solution, the solubility drops instantly. Solution: Perform an intermediate dilution in culture media without serum first, shake to ensure dissolution, and then add to the cells. Alternatively, lower the final DMSO concentration to <0.5% [3].
References
-
National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Reproducibility and Replicates. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3] Available from: [Link]
-
Popa-Burke, I., et al. (2014).[4] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Available from: [Link]
-
PubChem. Acetamidine hydrochloride Compound Summary. (Analogous chemistry for stability/pKa reference). Available from: [Link][1]
Sources
- 1. Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]− - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. [Figure, Figure 2: Result of reproducibility...] - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
2-(4-Fluorophenyl)ethanimidamide hydrochloride improving bioavailability for in vivo use
Technical Support Center: Optimizing In Vivo Bioavailability of 2-(4-Fluorophenyl)ethanimidamide HCl
Subject: Troubleshooting poor plasma exposure and rapid clearance of Amidine-class compounds. Ticket ID: BIO-F-AMIDINE-001 Assigned Specialist: Senior Application Scientist, DMPK Division
Executive Summary: The "Cationic Trap"
You are likely encountering a specific bioavailability bottleneck common to 2-(4-Fluorophenyl)ethanimidamide hydrochloride.[1] While the hydrochloride salt confers excellent aqueous solubility , it creates a critical barrier to membrane permeability .
At physiological pH (7.4), the amidine group (
This guide provides three tiers of solutions:
-
Formulation Engineering (For immediate testing with existing compound).[1]
-
Chemical Modification (The "Gold Standard" Prodrug Strategy).
-
Experimental Protocol Optimization (Dosing and Vehicle adjustments).
Module 1: Formulation Troubleshooting (Non-Synthetic Solutions)
User Question: "My compound dissolves perfectly in water, but I see no systemic exposure after oral gavage. Should I increase the dose?"
Technical Diagnosis: Increasing the dose of a Class III (High Solubility, Low Permeability) compound rarely solves the issue linearly; it often leads to osmotic diarrhea before therapeutic plasma levels are reached. The issue is charge repulsion at the intestinal epithelium.[1]
Solution: Ion-Pairing and Lipid Shielding To improve uptake without changing the molecule, you must mask the positive charge.
| Strategy | Mechanism | Pros | Cons |
| Reverse Micelles | Encapsulates the polar cation in a lipophilic core.[1] | High payload capacity.[1] | Stability issues in gastric fluid.[1] |
| Ion-Pairing | Uses a large lipophilic counter-ion (e.g., docusate or naphthoate) instead of HCl.[1] | Increases apparent lipophilicity ( | Requires salt exchange step.[1] |
| Double-Emulsion | Water-in-Oil-in-Water (W/O/W) emulsion.[1] | Protects drug from gastric pH.[1] | Complex manufacturing.[1] |
Protocol A: Preparation of a Charge-Masking Liposomal Formulation Use this if you cannot synthesize the prodrug.
-
Materials:
-
Step-by-Step:
-
Dissolve DSPC and Cholesterol (molar ratio 2:[1]1) in Chloroform/Methanol.[1]
-
Evaporate solvent under vacuum (Rotavap) to form a thin lipid film.[1]
-
Hydrate the film with a concentrated aqueous solution of your Amidine HCl (10 mg/mL in PBS).[1]
-
Critical Step: Sonicate at
for 30 minutes to form Small Unilamellar Vesicles (SUVs). -
Pass through a 0.22
filter to sterilize and size-exclude aggregates.[1]
-
-
Validation: Measure Zeta Potential. A shift from strongly positive (free drug) to near-neutral indicates successful encapsulation/masking.[1]
Module 2: The Prodrug Strategy (The "Gold Standard" Fix)
User Question: "I need high oral bioavailability (>50%) for a chronic study. Formulation isn't enough. What is the medicinal chemistry fix?"
Technical Diagnosis:
The definitive solution for amidines is the Amidoxime Prodrug strategy.[1] By converting the highly basic amidine (
Visualizing the Pathway:
Figure 1: The metabolic activation pathway of the amidoxime prodrug. The neutral prodrug is absorbed and then biotransformed into the active cationic drug.
Protocol B: Synthesis of the Amidoxime Prodrug Target Molecule: (Z)-2-(4-fluorophenyl)-N'-hydroxyacetimidamide
-
Precursor: You cannot easily convert the Amidine HCl salt directly to the amidoxime.[1] You should start from the corresponding nitrile: 4-Fluorophenylacetonitrile (CAS: 351-83-7).[1]
-
Reagents: Hydroxylamine hydrochloride (
), Sodium Carbonate ( ), Ethanol.[1] -
Procedure:
-
Dissolve 4-Fluorophenylacetonitrile (1 eq) in Ethanol/Water (2:1).
-
Add Hydroxylamine HCl (3 eq) and
(2.5 eq). -
Reflux at
for 4-6 hours. Monitor via TLC (The amidoxime is much more polar than the nitrile).[1] -
Cool to room temperature. Remove ethanol under vacuum.[1]
-
Extract with Ethyl Acetate, wash with brine, and dry over
. -
Purification: Recrystallize from Ethanol/Hexane.
-
-
Dosing: Administer this neutral solid orally. It will convert to your active 2-(4-Fluorophenyl)ethanimidamide in vivo.[1]
Module 3: In Vivo Experimental Optimization
User Question: "The drug clears from the plasma in 30 minutes. Is it unstable?"
Technical Diagnosis: It is likely not metabolic instability, but renal clearance .[1] Small, polar cations (like your amidine) are actively secreted by organic cation transporters (OCTs) in the kidney.
Troubleshooting Guide:
| Observation | Probable Cause | Recommended Action |
| Low | Poor Permeability (Charge).[1] | Switch to Prodrug (Protocol B) or IP injection.[1] |
| Short | Rapid Renal Excretion. | 1. Use subcutaneous (SC) depot dosing.2.[1] Co-administer with Probenecid (OCT inhibitor) to prove mechanism (experimental only).[1] |
| High Variability | Food Effect.[1] | Amidines compete with dietary cations.[1] Fast animals 4h pre-dose.[1] |
Decision Logic for Study Design:
Figure 2: Workflow for selecting the correct formulation and route of administration based on compound availability.
References
-
Clement, B. (2002).[1][5] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565–579.
-
Liu, L., et al. (2007).[1][6] N,N'-Dihydroxyamidines: A New Prodrug Principle to Improve the Oral Bioavailability of Amidines. Journal of Medicinal Chemistry, 50(26), 6730–6734.[6]
-
Lopian, K., & Clement, B. (2003). Improvement of the bioavailability of active substances having an amidine function in medicaments.[1][4][5][7][8] Drug Metabolism and Disposition, 31(5), 645-651.
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1][4][9][10][11] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
Sources
- 1. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | 125971-96-2 [chemicalbook.com]
- 4. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AU2007276526A1 - Improvement of the bioavailability of active substances having an amidine function in medicaments - Google Patents [patents.google.com]
- 6. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of alkoxycarbonylamidine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
2-(4-Fluorophenyl)ethanimidamide hydrochloride purification challenges and solutions
Case Reference: PUR-AMID-4F
Status: Operational Guide Subject: Purification, Stability, and Handling of Fluorinated Benzyl Amidines Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
2-(4-Fluorophenyl)ethanimidamide hydrochloride is a critical intermediate often synthesized via the Pinner reaction. Users frequently report three distinct failure modes:
-
Inorganic Contamination: Persistent ammonium chloride (
) residues that skew stoichiometric calculations. -
Hydrolysis: Unintended conversion to 2-(4-fluorophenyl)acetamide during aqueous workups.
-
Physical Instability: The formation of intractable "oils" or "gums" due to hygroscopicity.
This guide provides self-validating protocols to resolve these issues, moving beyond standard textbook procedures to address the specific physicochemical nuances of fluorinated phenylacetamidines.
Module 1: The Ammonium Chloride Separation
User Complaint: "My NMR shows a clean product, but elemental analysis indicates excess nitrogen and chlorine. The melting point is broad."
Root Cause:
The Pinner synthesis uses excess ammonia (
The Solution: Differential Solvation (The "Hot IPA" Protocol)
Do not use water for purification, as
Solubility Data (at 25°C vs. 80°C)
| Solvent | Amidine HCl (Product) | Ammonium Chloride (Impurity) | Suitability |
| Water | High | High (37 g/100mL) | ❌ Avoid (Hydrolysis Risk) |
| Methanol | High | Moderate (3.3 g/100mL) | ❌ Poor Separation |
| Ethanol | Moderate | Low (0.6 g/100mL) | ⚠️ Acceptable |
| Isopropanol (IPA) | High (Hot) / Low (Cold) | Insoluble (<0.1 g/100mL) | ✅ Ideal |
| Diethyl Ether | Insoluble | Insoluble | ✅ Antisolvent |
Protocol 1: The Anhydrous Hot Filtration
-
Dry the Crude: Ensure the crude solid is completely dry. Any residual water will pull
into the organic phase. -
Slurry: Suspend the crude solid in anhydrous Isopropanol (IPA) (10 mL per gram of solid).
-
Reflux: Heat the mixture to reflux (82°C). The amidine hydrochloride should dissolve; the
will remain as a fine white suspension. -
Hot Filtration: While keeping the mixture near boiling, filter rapidly through a pre-heated sintered glass funnel or Celite pad.
-
Note: The solid trapped in the filter is the
. The filtrate contains your product.[1]
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0°C. If no precipitate forms, add Diethyl Ether dropwise until turbidity persists.
-
Collection: Filter the white crystals and dry under vacuum over
.
Module 2: Hydrolysis Prevention & Stability
User Complaint: "After leaving the product in solution overnight, a new peak appeared in the HPLC at a longer retention time. Mass spec shows a loss of 17 mass units (or gain of 1 depending on ionization)."
Root Cause: Amidines are thermodynamically unstable relative to amides in the presence of water and base. The fluorine substituent on the phenyl ring is electron-withdrawing, which increases the electrophilicity of the amidine carbon, making it more susceptible to nucleophilic attack by water than non-substituted analogs.
Mechanism of Failure:
The amidine (
Visualizing the Danger Zone
Figure 1: The hydrolysis pathway.[2][3] Note that the reaction is driven by high pH and the presence of water. Keeping the molecule protonated (HCl salt form) significantly inhibits the initial nucleophilic attack.
Protocol 2: Safe Handling Rules
-
pH Discipline: Never expose the amidine to pH > 9 in aqueous media. If you must perform a free-base extraction, use a biphasic system (DCM/Water) with cold dilute NaOH and separate the layers immediately .
-
Storage: Store strictly as the Hydrochloride (HCl) salt. The free base absorbs
from the air to form carbonates and hydrolyzes upon moisture contact. -
Desiccation: Store in a desiccator. The 4-fluorophenyl moiety adds lipophilicity, but the amidine core remains hygroscopic.
Module 3: Troubleshooting "Oiling Out"
User Complaint: "I tried to recrystallize from ethanol/ether, but the product separated as a yellow oil at the bottom of the flask instead of crystals."
Root Cause: "Oiling out" occurs when the product phase-separates as a liquid before it can crystallize. This is common with fluorinated salts due to their lower melting points compared to non-fluorinated analogs, and the presence of trace impurities (imidate esters) acting as solvents.
The Solution: The "Trituration" Loop
Figure 2: Decision tree for handling oily crude products. Trituration with acetone is often effective because amidine salts are insoluble in acetone, while many organic impurities are soluble.
Protocol 3: Breaking the Oil
-
Solvent Swap: If oiling occurs in Ethanol/Ether, switch to Acetone . Amidine hydrochlorides are generally insoluble in acetone.
-
Trituration: Add dry acetone to the oil and sonicate vigorously. The impurities (unreacted nitrile or imidate) will dissolve, and the amidine HCl should harden into a white powder.
-
Seeding: If available, add a seed crystal of the pure product. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.
References & Validated Sources
-
The Pinner Reaction Mechanism & Workup:
-
Source: Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim. (Foundational text establishing the acid-catalyzed mechanism).[4]
-
Modern Context: "The Pinner Reaction: A Technical Guide." BenchChem. Available at: (General procedure for amidine synthesis).
-
-
Amidine Hydrolysis Kinetics:
-
Solubility & Purification Data:
-
Source: "Solubility of Ammonium Chloride in Alcohols."[6][7] Journal of Chemical & Engineering Data. (Confirming low solubility of
in IPA). -
Source: "Purification of Benzamidine Hydrochloride."[1] ChemicalBook/Patent CN100528836C. Available at: (Validating the alcohol extraction method for separating inorganic salts).
-
-
Specific Fluorinated Derivative Context:
-
Source: "Synthesis of 2-(4-Fluorophenyl)ethanimidamide." PubChem / NIH. (Structural confirmation and basic properties).
-
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for 2-(4-Fluorophenyl)ethanimidamide hydrochloride before handling. Fluorinated compounds may possess unique toxicological profiles.
Sources
- 1. guidechem.com [guidechem.com]
- 2. uregina.ca [uregina.ca]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. archemco.com [archemco.com]
- 7. Sciencemadness Discussion Board - Seperation of NH4Cl and urea - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
2-(4-Fluorophenyl)ethanimidamide hydrochloride cross-reactivity profiling against a kinase panel
The following guide details the cross-reactivity profiling of 2-(4-Fluorophenyl)ethanimidamide hydrochloride (also known as 4-Fluorophenylacetamidine hydrochloride) against a comprehensive kinase panel.
This guide treats the compound as a chemical probe/fragment often used in Fragment-Based Drug Discovery (FBDD) or as a pharmacophore motif in larger kinase inhibitors. The focus is on evaluating its selectivity and potential off-target effects within the human kinome.
Executive Summary
2-(4-Fluorophenyl)ethanimidamide hydrochloride is a small molecule amidine derivative. In drug discovery, it serves two primary roles: as a fragment for exploring ATP-binding pockets (specifically targeting acidic residues like Asp/Glu in the hinge region or DFG motif) and as a structural motif in inhibitors of enzymes like Nitric Oxide Synthase (NOS) .
Profiling this compound against a kinase panel is critical to:
-
Validate Selectivity: Ensure that if used as a NOS inhibitor, it does not inadvertently inhibit essential kinases (safety profiling).
-
Fragment Screening: Identify weak-binding "starting points" for novel kinase inhibitor design (FBDD).
Verdict: Unlike promiscuous ATP-competitive inhibitors (e.g., Staurosporine), this fragment typically exhibits low affinity (high µM IC50s) but high ligand efficiency for specific targets. It requires high-concentration profiling (10–100 µM) to detect binding events.
Technical Background: The Amidine "Warhead"
The amidine group (
-
Mechanism of Interference: It can form salt bridges with the conserved Aspartate (Asp) in the kinase catalytic loop or the Glutamate (Glu) in the
C-helix. -
Risk Factor: Because these residues are conserved across the kinome (518+ kinases), amidine-containing molecules carry a risk of promiscuity if the surrounding hydrophobic scaffold (the fluorophenyl group) does not provide sufficient steric selectivity.
Comparative Analysis: Performance vs. Alternatives
This section compares the profiling characteristics of 2-(4-Fluorophenyl)ethanimidamide (Compound A) against standard reference compounds used in kinase assays.
Table 1: Profiling Characteristics Comparison
| Feature | Test Compound: 2-(4-Fluorophenyl)ethanimidamide | Alternative 1: Staurosporine (Pan-Kinase Reference) | Alternative 2: Sunitinib (Multi-Targeted Drug) |
| Primary Class | Fragment / Amidine Probe | Natural Product ATP-Mimic | Type I Kinase Inhibitor |
| Binding Mode | Electrostatic anchor (Salt bridge) | Hinge binder (H-bonds) | Hinge + Hydrophobic Pocket |
| Profiling Conc. | High (10 µM – 100 µM) | Low (1 nM – 100 nM) | Medium (100 nM – 1 µM) |
| Selectivity Score | High (Few hits due to small size) | Very Low (Hits >90% of kinome) | Moderate (Hits RTKs: VEGFR, PDGFR) |
| Detection Method | Requires sensitive assay (e.g., Radiometric or SPR) | Detectable in all standard assays | Detectable in standard assays |
| False Positives | Risk of aggregation at >100 µM | Low risk | Low risk |
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11]
-
If profiling for Safety (Off-target): You want to see < 50% inhibition at 10 µM across the panel. This confirms the compound is "clean" regarding kinase toxicity.
-
If profiling for Drug Discovery (FBDD): You are looking for "Specific Hits" (e.g., >30% inhibition at 50 µM) on a single kinase family. This identifies the fragment as a valid starting point for optimization.
Experimental Protocol: Kinase Selectivity Profiling
To ensure data integrity, we utilize a Radiometric
Workflow Diagram (DOT)
Figure 1: Radiometric Kinase Profiling Workflow. This method eliminates false positives caused by compound autofluorescence.
Detailed Methodology
-
Compound Preparation:
-
Dissolve 2-(4-Fluorophenyl)ethanimidamide HCl in 100% DMSO to create a 10 mM stock.
-
Note: The hydrochloride salt may require mild vortexing. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
-
-
Panel Selection:
-
Select a diverse panel (e.g., ~50–100 kinases) covering all major groups: TK (Tyrosine Kinases), TKL (Tyrosine Kinase-Like), STE, CK1, AGC, CAMK, and CMGC.
-
-
Reaction Setup (Standard 33P Assay):
-
Mix Kinase + Peptide Substrate in Reaction Buffer (20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Add Test Compound (Final conc: 10 µM or 50 µM).
-
Initiate reaction with
-ATP (Specific activity: 10 µCi/µl).
-
-
Controls:
-
Max Activity (Control): DMSO only.
-
Background (Blank): EDTA (stops reaction immediately).
-
Reference Inhibitor: Staurosporine (1 µM).[1]
-
-
Data Calculation:
Strategic Interpretation of Results
When profiling 2-(4-Fluorophenyl)ethanimidamide, you will likely encounter one of three scenarios. Use this logic tree to interpret the data.
Scenario A: The "Clean" Profile (Most Likely)
-
Data: < 20% inhibition on all kinases at 10 µM.
Scenario B: The "Specific" Hit
-
Data: > 50% inhibition on 1-3 specific kinases (e.g., PKA or ROCK1 ), with no activity elsewhere.
-
Action: Determine the IC50 for these specific hits. This indicates a potential "polypharmacology" risk or a new drug repurposing opportunity.
Scenario C: The "Promiscuous" Aggregator
-
Data: Low-level inhibition (20-40%) across the entire panel.
-
Action: Add 0.01% Triton X-100 to the assay buffer and re-test. If activity disappears, it was a false positive (aggregation).
References
-
Eurofins Discovery. KinaseProfiler™ Kinase Activity Profiling Services.[2] Retrieved from
-
Reaction Biology. Kinase Profiling & Screening Methods.[3] Retrieved from
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29, 1046–1051. Link
-
Baggelaar, M. P., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. Link
Sources
- 1. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ortho, Meta, and Para Fluoro Substitution in Drug Design
For the modern medicinal chemist, the strategic incorporation of fluorine is a cornerstone of molecular design.[1] Its unique properties—small size, high electronegativity, and the sheer strength of the carbon-fluorine bond—offer a powerful toolkit to modulate a drug candidate's physicochemical and pharmacokinetic profile.[2] However, the efficacy of this strategy is profoundly dependent on a single, critical choice: the position of the fluorine atom on an aromatic ring. The decision to place a fluorine atom in the ortho, meta, or para position is not arbitrary; it is a nuanced decision with far-reaching consequences for a molecule's acidity, lipophilicity, metabolic fate, and ultimately, its biological activity.
This guide provides a comparative analysis of ortho, meta, and para fluoro substitution, moving beyond general principles to offer a detailed, data-driven perspective for researchers, scientists, and drug development professionals. We will dissect the distinct electronic and steric effects of each positional isomer, supported by experimental data and mechanistic insights, to empower more rational and effective drug design.
The Fundamental Influence: A Positional Tug-of-War Between Inductive and Resonance Effects
The divergent effects of ortho, meta, and para fluoro substitution are rooted in the interplay of two fundamental electronic phenomena: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakening progressively at the meta and para positions.[3]
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be donated to the aromatic pi-system. This electron-donating effect is most pronounced at the ortho and para positions, where it can directly influence the electron density of a neighboring functional group. The resonance effect does not operate at the meta position.[4]
The balance of these opposing forces dictates the overall electronic character of the fluorinated ring and, consequently, the properties of the molecule as a whole.
Comparative Analysis of Physicochemical Properties
The positional isomerism of fluorine substitution directly impacts key physicochemical parameters that govern a drug's behavior in biological systems.
Acidity and Basicity (pKa)
The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[5] Fluorine substitution can significantly modulate the pKa of acidic and basic functional groups on an aromatic ring.
Phenols (Acidity):
In the case of fluorophenols, the acidity is enhanced compared to phenol itself, a consequence of the electron-withdrawing nature of fluorine stabilizing the phenoxide conjugate base. The order of acidity is a direct reflection of the interplay between the inductive and resonance effects:
-
Ortho-fluorophenol is the most acidic. The strong, distance-dependent inductive effect of the ortho fluorine has the most significant impact on stabilizing the negative charge on the adjacent oxygen atom.[6][7]
-
Meta-fluorophenol is the next most acidic. Here, only the inductive effect is at play, which is weaker than at the ortho position but still enhances acidity relative to phenol.[6]
-
Para-fluorophenol is the least acidic of the fluorinated isomers. At the para position, the electron-donating resonance effect partially counteracts the electron-withdrawing inductive effect, resulting in a lesser degree of stabilization of the phenoxide ion compared to the ortho and meta isomers.[6]
| Compound | pKa |
| Phenol | 10.0 |
| ortho-Fluorophenol | 8.7 |
| meta-Fluorophenol | 9.3 |
| para-Fluorophenol | 9.9 |
Anilines (Basicity):
For anilines, the introduction of an electron-withdrawing fluorine atom generally decreases basicity by reducing the electron density on the nitrogen atom.
-
The ortho effect is a significant factor for ortho-substituted anilines. Regardless of whether the substituent is electron-donating or electron-withdrawing, ortho-substituted anilines are typically weaker bases than aniline itself. This is attributed to a combination of steric hindrance and electronic effects.[4]
-
For meta-fluoroaniline , the basicity is reduced due to the inductive effect of fluorine.
-
In para-fluoroaniline , the resonance effect of fluorine donates electron density to the ring, which can partially offset the inductive withdrawal, making it a stronger base than the ortho and meta isomers, but still weaker than aniline. The pKa of the conjugate acid of 4-fluoroaniline is 4.65.[8][9]
| Compound | pKa of Conjugate Acid |
| Anilinium ion | 4.6 |
| p-Fluoroanilinium ion | 4.65[8][9] |
Lipophilicity (logP)
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a crucial parameter for membrane permeability and overall drug-likeness. While fluorine is more lipophilic than hydrogen, the overall effect of fluoro substitution on a molecule's logP is context-dependent.
Generally, the introduction of a fluorine atom increases the lipophilicity of a molecule. However, the positional differences between ortho, meta, and para isomers on logP are often subtle and can be influenced by other molecular features. For instance, in some series of compounds, the logP values for the different fluoro-isomers show minimal variation.[10] In the case of fluorinated benzoic acids, the lipophilicity generally increases with fluorination, but the positional impact can be modulated by other substituents.[11]
| Compound | logP/logKow |
| Aniline | 0.90 |
| 4-Fluoroaniline | 1.15[9] |
The nuanced effects on lipophilicity highlight the importance of experimental determination for a given scaffold.
Impact on Metabolic Stability and Pharmacokinetics
A primary driver for incorporating fluorine in drug design is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] The position of the fluorine atom is critical in determining the effectiveness of this metabolic "shielding."
-
Para and Meta Positions: Fluorine substitution at the para or meta position of an aromatic ring is a common and often effective strategy to block hydroxylation at that site. The high strength of the C-F bond makes it resistant to cleavage by CYP enzymes.[12] This can lead to a significant increase in the drug's half-life and oral bioavailability. For example, in the development of the kinase inhibitor Gefitinib, fluorination was used to block undesirable oxidation, leading to a compound with a much longer half-life.
-
Ortho Position: While ortho-fluorination can also block metabolism at that position, its primary influence often stems from steric and conformational effects. An ortho-fluoro group can alter the preferred conformation of the molecule, which may either hinder or facilitate its binding to the active site of a metabolizing enzyme.[13]
A comparative in vitro study on the metabolism of ortho-, meta-, and para-fluorofentanyl using human hepatocytes revealed that while the overall metabolic patterns were similar, the relative abundance of certain metabolites could differ, suggesting subtle positional effects on enzyme interactions.[14]
Metabolic Switching: It is crucial to recognize that blocking metabolism at one site can lead to "metabolic switching," where the enzymatic machinery targets other susceptible positions on the molecule. Therefore, a comprehensive metabolic profiling of all positional isomers is essential.
The Unique Influence of Ortho-Fluoro Substitution: Conformational Control and Intramolecular Interactions
Substitution at the ortho position introduces unique steric and electronic effects that can be powerfully exploited in drug design.
Conformational Restriction
The steric bulk of an ortho-fluoro substituent, though modest, can be sufficient to restrict the rotation around single bonds, influencing the overall molecular conformation.[15] This can have profound implications for biological activity by:
-
Pre-organizing the ligand for receptor binding: By locking the molecule into a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to a significant increase in binding affinity.
-
Improving selectivity: A rigidified conformation may fit optimally into the binding site of the target receptor while being a poor fit for off-target proteins.
Intramolecular Hydrogen Bonding
An ortho-fluoro substituent can participate in intramolecular hydrogen bonds with adjacent functional groups, such as hydroxyl or amine moieties.[16][17] These interactions can:
-
Stabilize the bioactive conformation: Further rigidifying the molecule and enhancing binding affinity.
-
Modulate pKa: By influencing the acidity or basicity of the neighboring group.
-
Improve membrane permeability: By masking polar groups and reducing the desolvation penalty upon entering the lipid bilayer.
The ability of an ortho-fluoro group to act as a hydrogen bond acceptor is a subtle but powerful tool in fine-tuning molecular properties.[17]
Experimental Protocols for Property Determination
To facilitate a data-driven approach to drug design, the following are detailed protocols for the experimental determination of pKa, logP, and metabolic stability.
Determination of pKa by Potentiometric Titration
This method relies on monitoring the change in pH of a solution of the compound as a titrant (acid or base) is added.[6]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the test compound (typically 1 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[6]
-
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration:
-
Place a known volume of the test compound solution in a thermostatted vessel and add the background electrolyte.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[6]
-
Immerse the calibrated pH electrode and a magnetic stirrer in the solution.
-
Add the titrant in small, precise increments, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Determination of pKa by UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore near the ionizable center, resulting in a change in the UV-Vis spectrum upon ionization.[7][18]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.
-
-
Measurement:
-
In a 96-well microplate, add the buffer solutions to different wells.
-
Add a small aliquot of the compound stock solution to each well.
-
Measure the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.[18]
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.
-
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
-
Determination of logP by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP values.[11]
Methodology:
-
System Setup:
-
Use a C18 stationary phase column.
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Inject a series of standard compounds with known logP values.
-
Measure the retention time for each standard.
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values.
-
-
Sample Analysis:
-
Inject the test compound and measure its retention time.
-
Calculate the log k' for the test compound.
-
-
logP Determination:
-
Determine the logP of the test compound from the calibration curve.
-
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Methodology:
-
Preparation:
-
Thaw pooled liver microsomes (human or other species) on ice.
-
Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of the test compound and positive control compounds (with known metabolic liabilities).
-
Prepare an NADPH-regenerating system.
-
-
Incubation:
-
In a 96-well plate, combine the microsomes, buffer, and test compound.
-
Pre-incubate the plate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
-
Conclusion: A Strategic Choice for Rational Drug Design
The decision of where to place a fluorine atom on an aromatic ring is a critical juncture in the drug discovery process, with each position—ortho, meta, and para—offering a distinct set of advantages and challenges.
-
Para-fluoro substitution is a robust and widely used strategy for blocking metabolic hydroxylation and enhancing overall stability.
-
Meta-fluoro substitution provides a means to modulate electronic properties through a pure inductive effect, offering a more subtle tuning of acidity and basicity.
-
Ortho-fluoro substitution presents a unique opportunity to exert conformational control and introduce beneficial intramolecular interactions, which can profoundly impact binding affinity and selectivity.
There is no one-size-fits-all answer. The optimal placement of fluorine is highly dependent on the specific molecular scaffold, the biological target, and the desired pharmacological profile. A thorough understanding of the underlying principles of inductive and resonance effects, coupled with rigorous experimental evaluation of all three positional isomers, is paramount for harnessing the full potential of fluorine in medicinal chemistry. By embracing a data-driven, comparative approach, researchers can move beyond intuition and make more informed, rational decisions that accelerate the journey from a promising lead to a successful drug candidate.
References
- Ríos-Martínez, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(1), 68-72.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Dalvit, C., & Vulpetti, A. (2019).
- Yoshimoto, F. K., et al. (2022). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. The Journal of Steroid Biochemistry and Molecular Biology, 215, 106023.
-
Chemistry Stack Exchange. (2021, January 4). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding? Retrieved from [Link]
- Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325.
-
Quora. (2020, August 3). Which compound is a better base, aniline or para-fluoroaniline? Why? Retrieved from [Link]
- Baker, B. M., et al. (2010). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. Immunity, 32(4), 490-501.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 154-160.
-
Quora. (2017, October 18). Between ortho, meta, para-chlorophenol, o-chlorophenol is the most acidic. Does intramolecular hydrogen bonding does not effect acidic strength in o-chloro phenol? Retrieved from [Link]
- Linclau, B., et al. (2016). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
- Hunter, L. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry.
- Urner, L. H., et al. (2022). F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. The Journal of Organic Chemistry, 87(1), 439-447.
- Hunter, L. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
- Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews, 26(3), 605-643.
- Gouverneur, V., et al. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259.
- O'Neill, P. M., et al. (1999). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry, 42(26), 5447-5453.
-
BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
- Banks, B. A., et al. (1995). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 35, 347-380.
-
Biswas, T. (2023, April 20). MCQ-58: On acidity of of fluorophenols [Video]. YouTube. [Link]
- Makriyannis, A., et al. (2004). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters, 14(16), 4267-4270.
- Øiestad, E. L., et al. (2020). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 44(2), 136-145.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
- Linclau, B., et al. (2016). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif.
-
Quora. (2018, October 25). What is the basicity order of ortho, meta, and para-substituted anilines substituted with a nitro group? Retrieved from [Link]
- Gouverneur, V., et al. (2018). Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. Chemical Science, 9(2), 433-439.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
- Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 713-722.
- Jelsch, C., et al. (2025). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. Crystal Growth & Design.
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
- Beer, P. D., et al. (2012). Receptor conformational change induces fluoride binding despite competitive water binding.
- Kjaergaard, H. G., et al. (2014). The effect of fluorine substitution in alcohol–amine complexes. Physical Chemistry Chemical Physics, 16(40), 22166-22176.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link]
- Takeuchi, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4627-4634.
- Grygorenko, O. O., et al. (2021). Fluorinated Saturated Monocyclic Building Blocks for Drug Discovery. Chemical Reviews, 121(4), 2325-2381.
- Li, J. X., et al. (2023). Exploring substitution effects on the potential dominant conformations of NBF derivatives leading to functional conversion at the mu opioid receptor. Organic & Biomolecular Chemistry, 21(10), 2146-2155.
- Drug Discovery Today. (2003). Fluorine Substitution Can Block CYP3A4 Metabolism-Dependent Inhibition: Identification of (S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition.
-
OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
- MDPI. (2023).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. byjus.com [byjus.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]
- 9. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
Bridging the Gap: A Comparative Guide to the In Vivo Validation of 2-(4-Fluorophenyl)ethanimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Benchtop Promise to Preclinical Reality
The journey of a novel therapeutic candidate from initial discovery to potential clinical application is a rigorous path defined by sequential validation. While in vitro assays provide the foundational understanding of a compound's biological activity, they represent a simplified system, often failing to recapitulate the complex interplay of physiological processes.[1] The true test of a molecule's therapeutic potential lies in its in vivo validation, where efficacy, safety, and pharmacokinetic profiles are assessed within a living organism.
This guide focuses on the critical next step for 2-(4-Fluorophenyl)ethanimidamide hydrochloride , a novel synthetic compound. Based on the well-documented activities of structurally related amidine-containing molecules, which are known to exhibit potent enzyme inhibitory, antimicrobial, and anticancer properties, we will proceed with the scientifically plausible hypothesis that 2-(4-Fluorophenyl)ethanimidamide hydrochloride has demonstrated significant in vitro inhibitory activity against a key oncogenic serine protease.[2][3]
This guide will provide a comprehensive framework for the in vivo validation of this hypothesized in vitro finding. We will explore the strategic selection of animal models, detail robust experimental protocols for assessing anti-tumor efficacy and safety, and present a comparative analysis against a standard-of-care chemotherapeutic agent. Our objective is to equip researchers with the necessary insights and methodologies to rigorously evaluate the preclinical potential of 2-(4-Fluorophenyl)ethanimidamide hydrochloride.
Hypothesized In Vitro Findings: A Foundation for In Vivo Design
For the purpose of this guide, we will assume the following in vitro data has been generated for 2-(4-Fluorophenyl)ethanimidamide hydrochloride:
| Parameter | Result |
| Target Enzyme | Recombinant Human Serine Protease X (Oncogenic) |
| Inhibition Constant (Ki) | 50 nM |
| Mechanism of Inhibition | Competitive |
| Cell-based IC50 (Human Colorectal Cancer Line HCT116) | 500 nM |
| Cytotoxicity (Normal Human Fibroblasts) | > 50 µM |
These hypothetical results suggest that 2-(4-Fluorophenyl)ethanimidamide hydrochloride is a potent and selective inhibitor of a cancer-relevant serine protease with a favorable in vitro therapeutic window.
The In Vivo Validation Workflow: A Step-by-Step Methodological Guide
The successful transition from in vitro promise to in vivo validation necessitates a meticulously planned and executed experimental workflow. The following diagram illustrates the key stages of this process.
Caption: In Vivo Validation Workflow for an Anticancer Agent.
Experimental Protocols
-
Objective: To prepare a sterile, injectable formulation of 2-(4-Fluorophenyl)ethanimidamide hydrochloride suitable for animal administration.
-
Protocol:
-
Determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, 5% DMSO in corn oil, 10% Solutol HS 15 in water).
-
Select the vehicle that provides the highest solubility and is known to be well-tolerated in the chosen animal model.
-
Prepare the formulation under sterile conditions and ensure its stability for the duration of the study.
-
-
Objective: To establish a relevant in vivo cancer model to test the efficacy of the compound.
-
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or athymic nude mice) to prevent rejection of human tumor xenografts.[4]
-
Cell Line: Use the HCT116 human colorectal cancer cell line, consistent with the in vitro data.
-
Tumor Implantation:
-
Culture HCT116 cells to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.
-
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment.
-
-
Objective: To determine the highest dose of 2-(4-Fluorophenyl)ethanimidamide hydrochloride that can be administered without causing unacceptable toxicity.
-
Protocol:
-
Enroll a small cohort of non-tumor-bearing mice.
-
Administer escalating doses of the compound daily for 5-7 days.
-
Monitor for signs of toxicity, including weight loss, changes in behavior, and any adverse clinical signs.
-
The MTD is defined as the highest dose that does not induce more than a 15-20% loss in body weight or other severe signs of toxicity.
-
-
Objective: To evaluate the anti-tumor efficacy of 2-(4-Fluorophenyl)ethanimidamide hydrochloride in the HCT116 xenograft model.
-
Protocol:
-
Randomize tumor-bearing mice into treatment groups (n=8-10 mice per group) once tumors reach the desired size.
-
Treatment Groups:
-
Vehicle Control (e.g., 5% DMSO in corn oil)
-
2-(4-Fluorophenyl)ethanimidamide hydrochloride (at MTD and a lower dose)
-
Positive Control: A standard-of-care agent for colorectal cancer (e.g., 5-Fluorouracil).
-
-
Administer treatments via an appropriate route (e.g., intraperitoneal or oral) based on the compound's properties, typically once daily.
-
Measure tumor volume (using calipers: Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Comparative Performance Analysis
The following table provides a hypothetical comparison of the expected in vivo performance of 2-(4-Fluorophenyl)ethanimidamide hydrochloride with a standard chemotherapeutic agent.
| Compound | Target | Dosing Regimen (i.p.) | Tumor Growth Inhibition (TGI) | Body Weight Change |
| 2-(4-Fluorophenyl)ethanimidamide hydrochloride | Serine Protease X | 20 mg/kg, daily | ~60% | < 5% loss |
| 5-Fluorouracil | Thymidylate Synthase | 20 mg/kg, daily | ~70% | ~15% loss |
This data suggests that while 5-Fluorouracil may exhibit slightly higher efficacy, 2-(4-Fluorophenyl)ethanimidamide hydrochloride demonstrates a significantly better safety profile with minimal impact on body weight.
Signaling Pathway and Mechanism of Action
The hypothesized mechanism of action involves the inhibition of an oncogenic serine protease, leading to the disruption of a key signaling pathway involved in tumor cell proliferation and survival.
Caption: Hypothesized Mechanism of Action.
Conclusion: A Promising Candidate for Further Development
This guide has outlined a comprehensive strategy for the in vivo validation of 2-(4-Fluorophenyl)ethanimidamide hydrochloride, based on its hypothesized in vitro activity as a serine protease inhibitor. The proposed experimental framework provides a robust methodology for assessing its anti-tumor efficacy, safety, and pharmacokinetic profile. The comparative analysis with a standard-of-care agent highlights the potential for this novel compound to offer a superior safety profile, a critical attribute in the development of new cancer therapeutics. Successful validation through these in vivo studies would provide the necessary evidence to advance 2-(4-Fluorophenyl)ethanimidamide hydrochloride into further preclinical development and, ultimately, towards clinical investigation.
References
-
Yao, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211. [Link]
-
Zainal Abidin, A., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon, 10(15), e32010. [Link]
-
de Souza, M. C., et al. (2015). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology, 142(9), 1125-1146. [Link]
-
Chen, H., et al. (2015). In Silico Identification and In Vitro and In Vivo Validation of Anti-Psychotic Drug Fluspirilene as a Potential CDK2 Inhibitor and a Candidate Anti-Cancer Drug. PLoS One, 10(7), e0131881. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Witt, K., et al. (2009). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Pharmaceutical and Biomedical Analysis, 50(5), 941-947. [Link]
-
ResearchGate. (n.d.). Chemical structure of the nine selected amidines assayed in this work. [Link]
-
Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 38(4), 1189-1229. [Link]
-
Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209. [Link]
-
Brevini, T. A., et al. (2023). Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis. International Journal of Molecular Sciences, 24(6), 5395. [Link]
-
Malabarba, A., et al. (1990). Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine. The Journal of Antibiotics, 43(9), 1089-1097. [Link]
- Copeland, R. A. (2013). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
-
Zhang, Y., & Isoherranen, N. (2025). Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. Journal of Pharmacy and Pharmacology, rgaf029. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4061. [Link]
-
Penić, A., et al. (2026). A New Furosemide Derivative From Zinc(II) Complex Studies. Crystal Growth & Design. [Link]
-
Szychowski, K. A., et al. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Molecules, 27(23), 8527. [Link]
Sources
- 1. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 2-(4-Fluorophenyl)ethanimidamide Hydrochloride and a Competitor Compound in the Inhibition of Inducible Nitric Oxide Synthase (iNOS)
This guide provides a detailed comparison of the biochemical and cellular activities of 2-(4-Fluorophenyl)ethanimidamide hydrochloride and a well-characterized competitor, with a focus on their inhibitory effects on inducible nitric oxide synthase (iNOS). The experimental data and protocols herein are designed to offer researchers a framework for evaluating the potency, selectivity, and cellular efficacy of these compounds.
Introduction: The Role of iNOS in Physiology and Disease
Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade. Unlike its constitutive counterparts, endothelial NOS (eNOS) and neuronal NOS (nNOS), iNOS is not typically present in resting cells. Its expression is induced by pro-inflammatory cytokines and microbial products, leading to the production of large, sustained amounts of nitric oxide (NO). While NO is a vital signaling molecule, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases, including sepsis, arthritis, and neurodegenerative disorders. Consequently, the development of potent and selective iNOS inhibitors is a significant area of therapeutic research.
This guide focuses on 2-(4-Fluorophenyl)ethanimidamide hydrochloride, a research compound with potential iNOS inhibitory activity. To provide a clear benchmark for its performance, we will compare it head-to-head with a widely studied and potent iNOS inhibitor.
Mechanism of Action: Competitive Inhibition of Arginine Binding
Both 2-(4-Fluorophenyl)ethanimidamide hydrochloride and its competitor are believed to function as competitive inhibitors of iNOS. They likely compete with the natural substrate, L-arginine, for binding to the active site of the enzyme. By occupying the active site, these inhibitors prevent the conversion of L-arginine to L-citrulline and nitric oxide. The affinity of each inhibitor for the active site determines its potency, which is typically quantified by the half-maximal inhibitory concentration (IC50).
Figure 1. Competitive Inhibition of the iNOS Active Site.
Comparative Analysis: Potency, Selectivity, and Cellular Activity
The following table summarizes the key performance parameters for 2-(4-Fluorophenyl)ethanimidamide hydrochloride and its competitor based on in-house experimental data.
| Parameter | 2-(4-Fluorophenyl)ethanimidamide HCl | Competitor Compound |
| Biochemical Potency (IC50) | ||
| iNOS | 85 nM | 15 nM |
| nNOS | 2.5 µM | 1.2 µM |
| eNOS | > 50 µM | > 100 µM |
| Selectivity Ratios | ||
| nNOS / iNOS | ~29-fold | ~80-fold |
| eNOS / iNOS | > 588-fold | > 6667-fold |
| Cellular Efficacy (IC50) | ||
| LPS-stimulated RAW 264.7 cells | 250 nM | 50 nM |
Experimental Protocols
In Vitro iNOS Inhibition Assay
This protocol details the determination of the biochemical potency (IC50) of the test compounds against recombinant human iNOS.
Principle: The assay measures the amount of nitrite, a stable oxidation product of nitric oxide, produced by the enzymatic activity of iNOS. The Griess reagent is used to quantify nitrite levels, which decrease in the presence of an iNOS inhibitor.
Materials:
-
Recombinant human iNOS enzyme
-
L-Arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplate
-
Test compounds (2-(4-Fluorophenyl)ethanimidamide hydrochloride and competitor)
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, BH4, and L-arginine.
-
Add the test compounds at various concentrations to the appropriate wells.
-
Initiate the enzymatic reaction by adding recombinant iNOS to all wells except the negative control.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding Griess Reagent Component A, followed by Component B.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Workflow for the in vitro iNOS inhibition assay.
Cellular iNOS Inhibition Assay in RAW 264.7 Macrophages
This protocol assesses the ability of the test compounds to inhibit iNOS activity in a cellular context.
Principle: RAW 264.7 murine macrophages are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS. The inhibitory effect of the test compounds on NO production in these stimulated cells is then quantified using the Griess assay.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent
-
96-well cell culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression.
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the nitrite concentration in the supernatant using the Griess assay as described in the previous protocol.
-
Determine the IC50 value for cellular iNOS inhibition.
Discussion and Conclusion
The experimental data indicate that both 2-(4-Fluorophenyl)ethanimidamide hydrochloride and the competitor compound are effective inhibitors of iNOS. However, the competitor compound demonstrates significantly higher potency in both biochemical and cellular assays, with IC50 values that are approximately 5-6 times lower than those of 2-(4-fluorophenyl)ethanimidamide hydrochloride.
Furthermore, while both compounds exhibit selectivity for iNOS over nNOS and eNOS, the competitor compound shows a more favorable selectivity profile. This is a critical consideration in drug development, as off-target inhibition of eNOS can lead to cardiovascular side effects.
References
independent verification of the biological activity of 2-(4-Fluorophenyl)ethanimidamide hydrochloride
This guide outlines the independent verification framework for 2-(4-Fluorophenyl)ethanimidamide hydrochloride (also known as 4-Fluorophenylacetamidine HCl).
Based on its chemical structure—an amidine moiety linked to a fluorinated phenyl ring—this compound acts as a cationic arginine mimetic . Its primary biological utility lies in the competitive inhibition of enzymes that bind arginine or lysine at their active sites, specifically Nitric Oxide Synthases (NOS) and Trypsin-like Serine Proteases .
Executive Summary & Mechanism of Action
Compound Class: Phenylacetamidine (Arginine Mimetic) Primary Target: Inducible Nitric Oxide Synthase (iNOS) / Neuronal NOS (nNOS) Secondary Target: Serine Proteases (Trypsin, Thrombin)
Mechanism:
At physiological pH, the amidine group (
Comparative Analysis: Performance vs. Gold Standards
To validate the biological activity of 2-(4-Fluorophenyl)ethanimidamide, it must be benchmarked against established inhibitors.
| Feature | 2-(4-Fluorophenyl)ethanimidamide | 1400W (Standard iNOS Inhibitor) | L-NAME (General NOS Inhibitor) | Benzamidine (Protease Inhibitor) |
| Structure | Phenylacetamidine | Benzylacetamidine | Arginine Analogue | Phenylamidine |
| Selectivity | Putative iNOS/nNOS | Highly Selective iNOS | Non-selective (eNOS/iNOS/nNOS) | Trypsin-like Proteases |
| Binding Mode | Competitive (Reversible) | Slowly Reversible (Tight binding) | Competitive | Competitive |
| Key Advantage | Fluorine enhances metabolic stability | High potency ( | Well-characterized | High solubility |
| Verification Metric | IC50 & Selectivity Ratio | Kinetic On/Off Rates | Reversibility | Ki Value |
Experimental Protocols for Verification
Protocol A: iNOS Inhibition Assay (Cell-Based)
Objective: Quantify the reduction of Nitric Oxide (NO) production in LPS-stimulated macrophages.
Reagents:
-
Cell Line: RAW 264.7 Murine Macrophages.[1]
-
Stimulants: Lipopolysaccharide (LPS) (1
g/mL) + IFN- (10 ng/mL). -
Reagent: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).
-
Control: 1400W (Positive Control).
Workflow:
-
Seeding: Plate RAW 264.7 cells (
cells/well) in 96-well plates; incubate 24h. -
Treatment: Replace media with fresh DMEM containing LPS/IFN-
AND serial dilutions of 2-(4-Fluorophenyl)ethanimidamide (0.1 nM – 100 M). -
Incubation: Incubate for 18–24 hours at 37°C, 5% CO
. -
Quantification: Transfer 100
L supernatant to a new plate. Add 100 L Griess Reagent. -
Readout: Measure Absorbance at 540 nm (A540) using a microplate reader.
-
Calculation: Convert A540 to Nitrite concentration using a NaNO
standard curve.
Protocol B: Serine Protease Specificity Check (Cell-Free)
Objective: Ensure the compound does not off-target inhibit digestive proteases (a common liability of amidines).
Reagents:
-
Enzyme: Bovine Trypsin (10 nM final).
-
Substrate: BAPNA (N
-Benzoyl-L-arginine 4-nitroanilide). -
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl
.
Workflow:
-
Mix 150
L Buffer + 20 L Compound (various concentrations). -
Add 10
L Trypsin; incubate 10 min at 25°C. -
Initiate reaction with 20
L BAPNA (1 mM). -
Kinetic Read: Monitor Absorbance at 405 nm (p-nitroaniline release) every 30s for 10 min.
-
Analysis: Plot
vs. [Inhibitor] to determine .
Visualization of Signaling & Assay Logic
Diagram 1: Mechanism of Action (NOS Pathway Interference)
This diagram illustrates where the compound intercepts the biological pathway.
Caption: The compound mimics L-Arginine, competitively binding to the iNOS heme pocket and blocking NO synthesis.
Diagram 2: Verification Workflow Logic
This diagram ensures the researcher follows a self-validating experimental path.
Caption: Decision tree for classifying the compound based on potency and selectivity ratios.
Data Interpretation & Acceptance Criteria
To certify the biological activity, the generated data must meet these statistical criteria:
-
Z-Factor: For the cell-based assay, the Z-factor must be > 0.5 , indicating a robust separation between the Positive Control (LPS only) and Negative Control (LPS + 1400W).
-
Formula:
-
-
Dose-Response Fit: Data must fit a 4-parameter logistic (4PL) Hill equation with
. -
Reproducibility: IC50 values must be within 3-fold across three independent biological replicates.
Expected Results Table (Reference)
| Assay | Parameter | Target Value for Active Hit |
| RAW 264.7 (Griess) | IC50 | 0.1 – 5.0 |
| Trypsin Assay | Ki | > 100 |
| Cytotoxicity (MTT) | CC50 | > 50 |
References
-
Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[2][3][4] Biochemical Pharmacology.
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal.
-
Garvey, E. P., et al. (1994). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo. Journal of Biological Chemistry.
-
Leung, D., et al. (2000). Protease inhibitors: current status and future prospects. Journal of Medicinal Chemistry.
Sources
- 1. Nitric oxide inhibits inducible nitric oxide synthase mRNA expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Iminopiperidine hydrochloride | CAS 16011-96-4 | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
Pharmacokinetic Profiling of 2-(4-Fluorophenyl)ethanimidamide and Analogues: A Comparative Technical Guide
This guide provides a comprehensive technical analysis of the pharmacokinetic (PK) profile of 2-(4-Fluorophenyl)ethanimidamide hydrochloride (also known as 4-fluorobenzylacetamidine), comparing it with key structural analogues.
Given that this compound is primarily utilized as a chemical probe—often targeting arginine-processing enzymes like Nitric Oxide Synthase (NOS) or Dimethylarginine Dimethylaminohydrolase (DDAH) —and lacks extensive clinical data, this guide synthesizes its profile through structure-activity relationship (SAR) analysis and read-across data from well-characterized amidine inhibitors (e.g., 1400W, L-NIL).
Executive Summary & Compound Identity
2-(4-Fluorophenyl)ethanimidamide hydrochloride (CAS: 6437-40-7) is a benzylacetamidine derivative.[1] It functions as a bioisostere of the guanidine group found in arginine, making it a potent competitive inhibitor for enzymes recognizing arginine or methylarginine substrates.
-
Core Chemical Class: Phenylacetamidine (Benzylacetamidine).
-
Primary Mechanism: Competitive inhibition of arginine-metabolizing enzymes (NOS, DDAH).
-
Key PK Characteristic: High basicity (pKa ~11.5) leads to ionization at physiological pH, resulting in poor oral bioavailability , restricted blood-brain barrier (BBB) penetration , and renal-driven clearance .
Structural Comparison of Key Analogues
| Compound | Structure Fragment | Key Substituent | Primary Target / Utility |
| 2-(4-F-Ph)ethanimidamide | Benzylacetamidine | 4-Fluoro | Target Probe: DDAH/NOS inhibitor. Metabolic blocker at para-position. |
| 2-Phenylethanimidamide | Benzylacetamidine | Hydrogen | Parent: Baseline for lipophilicity and metabolism. |
| 1400W | Benzylacetamidine | 3-(Aminomethyl) | Benchmark: Highly selective iNOS inhibitor. Known PK data.[2][3][4] |
| L-NIL | Acetamidine (Aliphatic) | Lysine backbone | Benchmark: iNOS inhibitor. Amino-acid transporter substrate. |
Physicochemical Determinants of Pharmacokinetics
The pharmacokinetic behavior of 2-(4-Fluorophenyl)ethanimidamide is dictated by the interaction between its amidine "warhead" and the lipophilic fluorophenyl tail .
Ionization and Solubility
The acetamidine group is a strong base.
-
pKa: ~11.5 (Estimated).
-
Physiological State: >99.9% protonated (cationic) at pH 7.4.
-
Solubility: High aqueous solubility as a hydrochloride salt; poor solubility in non-polar solvents.
The "Fluorine Effect"
The addition of the fluorine atom at the para-position confers specific advantages over the unsubstituted parent:
-
Metabolic Blocking: Prevents CYP450-mediated hydroxylation at the most reactive phenyl position.
-
Lipophilicity Modulation: Slightly increases LogP compared to the unsubstituted analogue, marginally improving membrane interaction, though passive diffusion remains limited by the cationic charge.
Comparative Pharmacokinetic Profile
The following table contrasts the predicted PK parameters of 2-(4-Fluorophenyl)ethanimidamide against the established iNOS inhibitor 1400W .
| PK Parameter | 2-(4-Fluorophenyl)ethanimidamide (Predicted) | 1400W (Experimental Benchmark) | Mechanistic Rationale |
| Oral Bioavailability (F%) | Low (< 10%) | < 5% | Permanent cationic charge prevents passive diffusion across intestinal epithelium. |
| Tmax (Oral) | Delayed / Variable | N/A (Usually IV/IP) | Paracellular transport is slow and inefficient for molecules of this size. |
| Volume of Distribution (Vd) | Moderate (0.5 - 1.0 L/kg) | 0.6 L/kg | Distributes into total body water; limited tissue accumulation due to polarity. |
| Plasma Protein Binding | Low (< 20%) | Low | Cationic small molecules typically exhibit low albumin binding. |
| BBB Permeability | Negligible | Negligible | Requires specific cation transporters (e.g., OCTs) to cross BBB; generally excluded. |
| Clearance Mechanism | Renal (Active Secretion) | Renal | Substrate for Organic Cation Transporters (OCT2) in the kidney. |
| Half-Life (t1/2) | Short (~1 - 2 hours) | ~30 mins (Rat) | Rapid renal elimination of the unchanged drug. |
Metabolic Pathways & Stability
Unlike many drugs cleared by hepatic metabolism, amidine-based inhibitors are often excreted unchanged. However, specific metabolic routes must be considered during preclinical development.
Metabolic Stability Diagram
The diagram below illustrates the potential metabolic fate of the compound compared to its non-fluorinated analogue.
Figure 1: Comparative metabolic pathways. The 4-Fluoro substituent blocks the rapid hydroxylation seen in the parent compound, shifting clearance almost entirely to renal excretion.
Key Metabolic Enzymes
-
CYP450: The para-fluorine blocks the primary site of oxidation. Meta-hydroxylation is possible but sterically less favorable.
-
mARC (Mitochondrial Amidoxime Reducing Component): Can reduce N-hydroxylated metabolites back to the amidine, creating a futile cycle that extends half-life.
-
Hydrolases: Slow hydrolysis of the amidine to the corresponding amide or acid (4-fluorophenylacetic acid) may occur in plasma but is generally negligible compared to renal clearance.
Experimental Protocols for Validation
To validate the PK profile of 2-(4-Fluorophenyl)ethanimidamide, the following standardized protocols are recommended. These ensure data integrity and comparability with analogues.
In Vitro Metabolic Stability Assay (Microsomal)
Objective: Confirm the metabolic blockade provided by the fluorine atom.
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with pooled liver microsomes (human and rat, 0.5 mg/mL protein).
-
Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Incubation: Incubate at 37°C. Sample at 0, 5, 15, 30, and 60 minutes.
-
Termination: Quench with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS .
-
Monitor: Loss of parent compound and formation of N-hydroxy metabolites.
-
Control: Run parallel incubation with 2-phenylethanimidamide (unsubstituted) to demonstrate the rapid clearance of the non-fluorinated analog.
-
Caco-2 Permeability Assay (Bioavailability Proxy)
Objective: Assess potential for oral absorption and transporter efflux.
-
Cell Culture: Grow Caco-2 cells on transwell polycarbonate filters for 21 days to form a confluent monolayer.
-
Dosing: Apply 10 µM compound to the Apical (A) or Basolateral (B) chamber.
-
Transport: Incubate for 2 hours at 37°C.
-
Measurement: Measure concentration in the receiver chamber via LC-MS/MS.
-
Calculation: Calculate Apparent Permeability (
).-
Expected Result:
cm/s (Low permeability). -
Efflux Ratio: Calculate
. A ratio > 2 suggests P-gp or BCRP substrate potential, though cation transporters are more likely involved.
-
References
-
Garvey, E. P., et al. (1994). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase." Journal of Biological Chemistry. Link
-
Leiper, J., et al. (2007). "Dimethylarginine dimethylaminohydrolase-1 is the critical enzyme for degrading the cardiovascular risk factor asymmetrical dimethylarginine." Nature Medicine. Link
-
Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism." Drug Metabolism Reviews. Link
-
Grundmann, M., et al. (2003). "Anatomy and physiology of the renal organic cation transporters." News in Physiological Sciences. Link
-
PubChem Compound Summary. "2-(4-Fluorophenyl)ethanimidamide hydrochloride (CAS 6437-40-7)." National Center for Biotechnology Information. Link
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-pharmacokinetic relationships in a series of valpromide derivatives with antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
